Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCISTCYYRKGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681972 | |
| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-50-7 | |
| Record name | Ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely utilized method for the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on the rhodium(II)-catalyzed cyclopropanation of 4-bromostyrene with ethyl diazoacetate.
Reaction Principle and Overview
The synthesis of this compound is most effectively achieved through a transition metal-catalyzed reaction between an alkene (4-bromostyrene) and a diazo compound (ethyl diazoacetate). In this process, the diazo compound, upon interaction with the metal catalyst, generates a metal carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the alkene to form the desired cyclopropane ring. Dirhodium(II) carboxylates, particularly rhodium(II) acetate (Rh₂(OAc)₄), are highly efficient catalysts for this transformation, often providing high yields and good stereoselectivity.
The overall reaction is as follows:
4-Bromostyrene + Ethyl Diazoacetate --(Rh₂(OAc)₄)--> this compound + N₂
Experimental Protocol
The following protocol is a detailed methodology for the rhodium(II) acetate-catalyzed synthesis of this compound. This procedure is based on established methods for the cyclopropanation of styrenes.
Materials:
-
4-Bromostyrene
-
Ethyl diazoacetate (EDA)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Syringes and needles
-
Reflux condenser (optional, for solvent removal)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromostyrene (1.0 equivalent) and the rhodium(II) acetate catalyst (0.1-1.0 mol%). Dissolve the starting materials in anhydrous dichloromethane.
-
Addition of Ethyl Diazoacetate: In a separate syringe, prepare a solution of ethyl diazoacetate (1.1-1.5 equivalents) in anhydrous dichloromethane. Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture at a slow, controlled rate (e.g., over 1-4 hours). A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions, such as the dimerization of the carbene. The reaction is typically conducted at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the consumption of the starting materials. The reaction is generally complete shortly after the addition of the ethyl diazoacetate is finished.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are collected and combined.
-
Final Product Isolation: The solvent is removed from the combined fractions using a rotary evaporator to yield this compound as a pure product. The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize typical quantitative data for the rhodium(II)-catalyzed cyclopropanation of styrenes with ethyl diazoacetate. While specific data for the 4-bromo derivative may vary slightly, these values provide a representative benchmark for this class of reaction.
Table 1: Reaction Parameters
| Parameter | Value |
| Reactant 1 | 4-Bromostyrene |
| Reactant 2 | Ethyl Diazoacetate |
| Catalyst | Rhodium(II) Acetate (Rh₂(OAc)₄) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1 - 5 hours |
Table 2: Stoichiometry and Yields
| Reagent | Molar Equivalents | Typical Yield (%) |
| 4-Bromostyrene | 1.0 | - |
| Ethyl Diazoacetate | 1.1 - 1.5 | - |
| Rh₂(OAc)₄ | 0.001 - 0.01 | - |
| Product | - | 70 - 95 |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Caption: A diagram illustrating the synthesis workflow.
Signaling Pathway of Catalytic Cycle
The following diagram outlines the generally accepted catalytic cycle for rhodium(II)-catalyzed cyclopropanation.
Caption: The catalytic cycle of the cyclopropanation reaction.
An In-depth Technical Guide to the Chemical Properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported information with predicted data based on analogous structures to offer a valuable resource for researchers. The guide covers the compound's structure, physicochemical properties, spectral characteristics, a plausible synthetic route with a detailed experimental protocol, and its potential reactivity. All quantitative data is summarized in structured tables, and a conceptual synthesis workflow is visualized using Graphviz.
Chemical Identity and Structure
This compound is an organic compound featuring a cyclopropane ring substituted with both a 4-bromophenyl group and an ethyl carboxylate group at the same carbon atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate[1] |
| CAS Number | 1215205-50-7[1][2] |
| Molecular Formula | C₁₂H₁₃BrO₂[1][2] |
| Molecular Weight | 269.13 g/mol [1][2] |
| Canonical SMILES | CCOC(=O)C1(C2=CC=C(Br)C=C2)CC1[1] |
| InChI Key | KCCISTCYYRKGFF-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Directly measured physical properties for this compound are not widely reported. The data presented below is a combination of information from chemical suppliers and predicted values based on its structure.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid at room temperature | [1][2] |
| Color | Colorless to pale yellow (Predicted) | N/A |
| Boiling Point | Not reported | N/A |
| Melting Point | Not applicable (Liquid at RT) | N/A |
| Density | Not reported | N/A |
| Refractive Index | Not reported | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF (Predicted). Insoluble in water (Predicted). | N/A |
| Purity | Typically available at ≥95% purity | [2] |
Spectral Data (Predicted and Analog-Based)
No complete, authenticated spectra for this compound are available in the searched literature. The following tables provide predicted chemical shifts and key spectral features based on the analysis of its constituent functional groups and data from structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the ethyl group, the cyclopropane protons, and the aromatic protons of the 4-bromophenyl group.
Table 3: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) |
| ~7.25 | Doublet | 2H | Ar-H (meta to Br) |
| ~4.15 | Quartet | 2H | -OCH₂CH₃ |
| ~1.55 | Multiplet | 2H | Cyclopropane-H |
| ~1.20 | Triplet | 3H | -OCH₂CH₃ |
| ~1.10 | Multiplet | 2H | Cyclopropane-H |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine being significantly shielded), the quaternary cyclopropane carbon, the methylene carbons of the cyclopropane and ethyl groups, and the methyl carbon of the ethyl group.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Ester) |
| ~140 | Quaternary Ar-C |
| ~132 | Ar-CH |
| ~129 | Ar-CH |
| ~121 | Ar-C-Br |
| ~61 | -OCH₂CH₃ |
| ~35 | Quaternary Cyclopropane-C |
| ~17 | Cyclopropane-CH₂ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show a strong absorption band for the ester carbonyl group and characteristic bands for the aromatic ring and C-Br bond.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250, ~1100 | C-O stretch (ester) |
| ~1010 | C-Br stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak and characteristic isotopic patterns for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Table 6: Predicted Mass Spectrometry Fragments (m/z)
| m/z | Fragment | Notes |
| 268/270 | [M]⁺ | Molecular ion peak with bromine isotope pattern |
| 223/225 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 195/197 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate group |
| 116 | [C₉H₈]⁺ | Further fragmentation |
Synthesis and Experimental Protocols
Proposed Synthesis Route: Two-Step Procedure
A potential synthetic route is a two-step process starting from 4-bromophenylacetonitrile.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar transformations and should be optimized for this specific substrate.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
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Add a 50% aqueous solution of sodium hydroxide (5.0 eq).
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Heat the mixture to 60-70 °C with vigorous stirring.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After cooling to room temperature, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
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In a round-bottom flask, dissolve the 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq) in a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.
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Heat the mixture at reflux until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous residue with concentrated hydrochloric acid until a precipitate forms.
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Collect the solid by filtration, wash with cold water, and dry to obtain 1-(4-bromophenyl)cyclopropanecarboxylic acid.
Step 3: Esterification to this compound
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Suspend the 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq) in an excess of absolute ethanol.
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Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
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Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups: the ester, the bromophenyl group, and the strained cyclopropane ring.
Caption: Potential reactivity of this compound.
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Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or reduced to the corresponding alcohol. Reaction with Grignard reagents would lead to a tertiary alcohol.
-
Bromophenyl Group: The bromine atom on the aromatic ring is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
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Cyclopropane Ring: The strained cyclopropane ring can potentially undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.
The combination of these reactive sites makes this compound a potentially useful building block in medicinal chemistry and materials science for the synthesis of more complex molecules. The cyclopropyl moiety is a common motif in many biologically active compounds, often conferring favorable metabolic stability and conformational rigidity.
Safety Information
Based on information from chemical suppliers, this compound is associated with the following hazards:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.
Conclusion
References
- 1. [PDF] Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions | Semantic Scholar [semanticscholar.org]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
CAS Number: 1215205-50-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed public data, this document focuses on foundational chemical information and outlines general methodologies relevant to its synthesis and characterization.
Chemical and Physical Properties
This compound is a substituted cyclopropane derivative. The presence of a bromophenyl group and an ethyl ester moiety makes it a versatile intermediate for further chemical modifications. The following table summarizes its key properties based on available data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 1215205-50-7 | [1][2] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |
| Molecular Weight | 269.13 g/mol | [1] |
| Physical State | Liquid | [1][2] |
| IUPAC Name | ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate | [1] |
| SMILES | CCOC(=O)C1(CC1)c2ccc(Br)cc2 | [1] |
| InChI Key | KCCISTCYYRKGFF-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A general conceptual workflow for a potential synthesis is outlined below. This represents a common strategy for the formation of similar 1-aryl-cyclopropanecarboxylates.
General Experimental Protocol (Hypothetical):
-
Cyclopropanation: To a stirred solution of (4-bromophenyl)acetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, an aqueous solution of sodium hydroxide is added. 1,2-dibromoethane is then added dropwise, and the reaction mixture is stirred at a controlled temperature until completion.
-
Work-up and Isolation of Nitrile: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated to yield the crude 1-(4-bromophenyl)cyclopropanecarbonitrile.
-
Hydrolysis to Carboxylic Acid: The crude nitrile is subjected to hydrolysis using a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in a suitable solvent system (e.g., ethanol/water) under reflux.
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Work-up and Isolation of Carboxylic Acid: After cooling, the reaction mixture is acidified (if basic hydrolysis was used) to precipitate the carboxylic acid. The solid is filtered, washed, and dried.
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Esterification: The 1-(4-bromophenyl)cyclopropanecarboxylic acid is dissolved in an excess of ethanol with a catalytic amount of a strong acid (e.g., concentrated H₂SO₄). The mixture is refluxed until the reaction is complete.
-
Final Work-up and Purification: The excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent, washed with a basic solution and brine, dried, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.
Spectroscopic Characterization (Anticipated Data)
While specific spectral data for this compound is not available in the searched literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure.
Anticipated ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4-7.6 | Doublet | 2H | Ar-H (ortho to Br) |
| ~ 7.2-7.4 | Doublet | 2H | Ar-H (meta to Br) |
| ~ 4.1-4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~ 1.5-1.7 | Multiplet | 2H | Cyclopropyl-H |
| ~ 1.2-1.4 | Multiplet | 2H | Cyclopropyl-H |
| ~ 1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |
Anticipated ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~ 170-175 | C=O (Ester) |
| ~ 140-145 | Ar-C (quaternary) |
| ~ 130-135 | Ar-CH |
| ~ 125-130 | Ar-CH |
| ~ 120-125 | Ar-C-Br |
| ~ 60-65 | -OCH₂CH₃ |
| ~ 30-35 | Quaternary Cyclopropyl-C |
| ~ 15-20 | Cyclopropyl-CH₂ |
| ~ 10-15 | -OCH₂CH₃ |
Applications in Drug Discovery and Development
The 1-phenylcyclopropanecarboxylic acid scaffold and its derivatives are of interest in medicinal chemistry.[3][4] These structures can serve as rigid scaffolds to orient functional groups in specific vectors, which can be advantageous for binding to biological targets. The cyclopropyl group can also enhance metabolic stability.[3]
While no specific biological activity or signaling pathway has been reported for this compound, its structural motifs suggest potential areas of investigation. The bromophenyl group allows for further functionalization via cross-coupling reactions, enabling the synthesis of a library of analogs for screening.
Potential therapeutic areas for derivatives of this compound could include neurology, oncology, and infectious diseases, where fine-tuning of molecular shape and properties is critical for efficacy and selectivity.
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, this guide provides a foundational understanding of its properties and a framework for its potential synthesis and application. Further research is required to fully elucidate its chemical reactivity and biological significance.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for this specific ester, this guide also includes information on the closely related carboxylic acid precursor, 1-(4-bromophenyl)cyclopropanecarboxylic acid, for which more synthetic details are available.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1215205-50-7 |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| Structure | ![]() |
Spectroscopic Data
For research purposes, it is recommended to acquire a sample of the compound and perform independent spectroscopic analysis. The expected spectral characteristics are outlined below based on the known structure and data from analogous compounds.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the protons of the cyclopropane and bromophenyl rings.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ethyl CH₃ | 1.1 - 1.3 | Triplet | 3H |
| Ethyl CH₂ | 4.0 - 4.2 | Quartet | 2H |
| Cyclopropane CH₂ | 1.2 - 1.8 | Multiplets | 4H |
| Aromatic CH | 7.2 - 7.6 | Two Doublets (AA'BB' system) | 4H |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbons of the ethyl group, the cyclopropane ring, and the bromophenyl moiety.
| Carbon | Predicted Chemical Shift (ppm) |
| Ethyl CH₃ | ~14 |
| Ethyl CH₂ | ~61 |
| Cyclopropane CH₂ | ~16-25 |
| Quaternary Cyclopropane C | ~35 |
| Aromatic C-Br | ~121 |
| Aromatic CH | ~131, ~132 |
| Aromatic C-C | ~140 |
| Carbonyl C=O | ~173 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the carbonyl group of the ester and the aromatic ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1720 - 1740 |
| C-O Stretch (Ester) | 1150 - 1250 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-Br Stretch | 500 - 600 |
Predicted Mass Spectrometry
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 268/270 | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| [M-OCH₂CH₃]⁺ | 223/225 | Loss of the ethoxy group |
| [M-COOCH₂CH₃]⁺ | 195/197 | Loss of the ethyl carboxylate group |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |
Experimental Protocols
Synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid
The synthesis of the precursor acid has been reported. A general method involves the cyclopropanation of 4-bromostyrene.
Reaction Scheme:
4-Bromostyrene + Ethyl Diazoacetate --(Rh₂(OAc)₄)--> Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate --(NaOH, H₂O/EtOH)--> 1-(4-bromophenyl)cyclopropanecarboxylic acid
Experimental Procedure (Illustrative):
-
To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), a catalytic amount of rhodium(II) acetate dimer is added.
-
Ethyl diazoacetate is added dropwise to the stirred solution at room temperature. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated, and the crude ester is purified by column chromatography.
-
The purified ester is then hydrolyzed using a solution of sodium hydroxide in a mixture of water and ethanol under reflux.
-
After cooling, the reaction mixture is acidified with HCl, leading to the precipitation of 1-(4-bromophenyl)cyclopropanecarboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried.
Esterification to this compound
Reaction Scheme:
1-(4-bromophenyl)cyclopropanecarboxylic acid + Ethanol --(H₂SO₄ catalyst)--> this compound
Experimental Procedure (Fischer Esterification):
-
1-(4-bromophenyl)cyclopropanecarboxylic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated under reflux for several hours, with the reaction progress monitored by TLC.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Purification is achieved by column chromatography on silica gel.
Visualizations
Logical Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and spectroscopic analysis of the target compound.
Structural Elucidation Pathway
Caption: Logical connections of spectroscopic data for structural confirmation.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on chemical structure and data from analogous compounds. For definitive characterization, experimental verification is required. The synthetic protocols are illustrative and may require optimization.
1H NMR spectrum of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. The document outlines the expected chemical shifts, multiplicities, and coupling constants, provides a comprehensive experimental protocol for spectral acquisition, and includes visualizations to aid in the understanding of the molecule's structure and the experimental workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, ethyl ester, and cyclopropyl protons. The quantitative data is summarized in the table below.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |
| H-a (Aromatic) | 7.44 | Doublet (d) | 2H | 8.5 |
| H-b (Aromatic) | 7.29 | Doublet (d) | 2H | 8.5 |
| H-c (Ethyl -CH₂-) | 4.13 | Quartet (q) | 2H | 7.1 |
| H-d (Cyclopropyl) | 1.59 | Multiplet (m) | 2H | N/A |
| H-e (Cyclopropyl) | 1.18 | Multiplet (m) | 2H | N/A |
| H-f (Ethyl -CH₃) | 1.23 | Triplet (t) | 3H | 7.1 |
Note: The data presented is based on spectral prediction and may vary slightly from experimentally obtained values.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments, which give rise to the signals detailed in the table above. The following diagram illustrates the molecular structure with protons labeled for correlation with the spectral data.
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocols
The following section details the methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[1][2][3]
-
Sample Quantity: Weigh approximately 5-25 mg of this compound.[1][3][4]
-
Solvent Selection: Use a deuterated solvent, such as Chloroform-d (CDCl₃), to dissolve the sample.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[1]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer, typically a height of about 4-5 cm.[3]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer.
-
Instrument Booking: Reserve time on the NMR spectrometer according to the facility's guidelines.
-
Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its position. Place the sample into the magnet.
-
Locking: The spectrometer's field-frequency lock system will use the deuterium signal from the solvent to stabilize the magnetic field.[5]
-
Tuning and Matching: Tune and match the NMR probe to the frequency of the ¹H nucleus to ensure maximum signal transmission.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which will result in sharp, well-resolved NMR signals.[1]
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H experiment. This includes setting the number of scans, the pulse width, the acquisition time, and the relaxation delay.
-
Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID) signal.
-
Data Processing: After data collection is complete, perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. Phase and baseline correct the spectrum as needed.
-
Data Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.
The following diagram illustrates the general workflow for acquiring an NMR spectrum.
Caption: Generalized workflow for ¹H NMR spectral acquisition.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]
An In-depth Technical Guide to the Purity of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the core processes to ensure clarity and reproducibility for researchers and drug development professionals.
Synthesis and Purification
The synthesis of this compound can be effectively achieved through a phase-transfer catalyzed cyclopropanation reaction. This method offers high yields and operational simplicity.
Proposed Synthetic Pathway
A plausible and efficient synthetic route involves the reaction of ethyl acrylate with 4-bromobenzyl bromide under phase-transfer catalysis (PTC) conditions. The reaction is typically carried out in a biphasic system consisting of an organic solvent and an aqueous solution of a strong base, with a quaternary ammonium salt acting as the phase-transfer catalyst.
In-Depth Technical Guide: Molecular Weight of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a compound of interest in synthetic organic chemistry and drug discovery.
Molecular Formula and Structure
This compound is a cyclopropane derivative with a bromophenyl substituent. Its chemical structure consists of a cyclopropane ring, an ethyl ester group, and a 4-bromophenyl group attached to the same carbon atom of the cyclopropane ring.
The molecular formula for this compound has been identified as C₁₂H₁₃BrO₂ .[1][2][3][4]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O).
The standard atomic weights for these elements are:
-
Carbon (C): 12.011 u[5]
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of O atoms × Atomic weight of O)
(12 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 15.999) = 269.13 g/mol
Quantitative Data Summary
The following table summarizes the atomic and molecular data for this compound.
| Element | Symbol | Count | Standard Atomic Weight (u) | Total Contribution to Molecular Weight ( g/mol ) |
| Carbon | C | 12 | 12.011[5] | 144.132 |
| Hydrogen | H | 13 | 1.008[6][7][8] | 13.104 |
| Bromine | Br | 1 | 79.904[9][10][11][12] | 79.904 |
| Oxygen | O | 2 | 15.999[13][14][15] | 31.998 |
| Total | 269.138 |
Note: The calculated molecular weight is approximately 269.13 g/mol .[2][3]
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.
Detailed Methodology for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M]+ or a protonated adduct [M+H]+ allows for the determination of the molecular weight.
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the elemental composition and the final molecular weight.
Caption: Molecular weight calculation workflow.
References
- 1. This compound, CasNo.1215205-50-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 2. 1215205-50-7|this compound|BLD Pharm [bldpharm.com]
- 3. Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl est… [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. quora.com [quora.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Bromine - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. byjus.com [byjus.com]
- 12. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. princeton.edu [princeton.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic route for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a valuable building block in pharmaceutical research and development. The synthesis is typically achieved through a three-step process commencing with the phase-transfer catalyzed cyclopropanation of 4-bromophenylacetonitrile, followed by hydrolysis of the nitrile intermediate, and culminating in the esterification of the resulting carboxylic acid. This document outlines the key starting materials, detailed experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Core Synthesis Pathway
The principal synthetic pathway for this compound is a robust three-step sequence. The logical progression of this synthesis is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Starting Materials
The successful synthesis of this compound relies on the selection of appropriate starting materials for each step. The key reagents are summarized in the table below.
| Step | Reactant/Reagent | Role |
| 1. Cyclopropanation | 4-Bromophenylacetonitrile | Arylacetonitrile substrate |
| 1-Bromo-2-chloroethane | Cyclopropanating agent | |
| Benzyltriethylammonium chloride | Phase-transfer catalyst | |
| 50% Aqueous Sodium Hydroxide | Base | |
| 2. Hydrolysis | 1-(4-Bromophenyl)cyclopropanecarbonitrile | Nitrile intermediate |
| Sulfuric Acid or Sodium Hydroxide | Catalyst for hydrolysis | |
| Water | Reagent for hydrolysis | |
| 3. Esterification | 1-(4-Bromophenyl)cyclopropanecarboxylic Acid | Carboxylic acid intermediate |
| Ethanol | Esterifying alcohol | |
| Sulfuric Acid | Acid catalyst |
Experimental Protocols
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
This step involves the cyclopropanation of 4-bromophenylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions. The PTC allows for the reaction between the aqueous and organic phases.
Procedure:
-
To a stirred solution of 4-bromophenylacetonitrile (1.0 eq.) and 1-bromo-2-chloroethane (1.2 eq.) in a suitable organic solvent (e.g., toluene), add benzyltriethylammonium chloride (0.05 eq.).
-
Add 50% aqueous sodium hydroxide solution (5.0 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopropanecarbonitrile.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
The nitrile group of the cyclopropane intermediate is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1][2]
Acidic Hydrolysis Procedure:
-
Heat a mixture of 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq.) and a solution of concentrated sulfuric acid in water (e.g., 1:1 v/v) at reflux for 8-12 hours.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus.
-
Dry the solid to afford 1-(4-bromophenyl)cyclopropanecarboxylic acid.
Alkaline Hydrolysis Procedure:
-
Reflux a mixture of 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq.) with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide for several hours.[2][3]
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry.
Step 3: Synthesis of this compound
The final step is the esterification of the carboxylic acid intermediate with ethanol, typically under acidic catalysis (Fischer esterification).[4][5][6]
Procedure:
-
To a solution of 1-(4-bromophenyl)cyclopropanecarboxylic acid (1.0 eq.) in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the mixture at reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical yields for each step of the synthesis. Please note that yields can vary based on reaction scale and specific conditions.
| Step | Product | Typical Yield (%) |
| 1 | 1-(4-Bromophenyl)cyclopropanecarbonitrile | 75-85% |
| 2 | 1-(4-Bromophenyl)cyclopropanecarboxylic Acid | 80-90% |
| 3 | This compound | 85-95% |
Reaction Mechanism: Phase-Transfer Catalyzed Cyclopropanation
The key step in this synthesis is the phase-transfer catalyzed cyclopropanation. The mechanism involves the transport of the hydroxide ion from the aqueous phase to the organic phase by the quaternary ammonium salt catalyst.
Figure 2: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.
In this mechanism, the quaternary ammonium cation (Q⁺) pairs with the hydroxide ion (OH⁻) in the aqueous phase and transfers it to the organic phase. Here, the hydroxide ion is a strong base and deprotonates the 4-bromophenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, first displacing a halide from the 1,2-dihaloalkane in an SN2 reaction. A subsequent intramolecular SN2 reaction then leads to the formation of the cyclopropane ring and regeneration of the catalyst.
References
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate IUPAC name
An In-Depth Technical Guide to Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis protocols, and its role as a building block in organic chemistry.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is ethyl 1-(4-bromophenyl)cyclopropane-1-carboxylate .[1] It is also known by synonyms such as 1-(4-Bromo-phenyl)-cyclopropanecarboxylic acid ethyl ester.[2]
This compound is classified as a halogenated organic compound, specifically a brominated aromatic ester containing a cyclopropane ring. It is primarily utilized in laboratory settings for research purposes.[2][3]
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 1215205-50-7 | [1][3][4] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2][3][4] |
| Molecular Weight | 269.138 g/mol | [1] |
| Physical State | Liquid | [1][2] |
| Purity | Typically ≥95% or ≥98% | [1][2] |
| InChI | 1S/C12H13BrO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | [1][2] |
| Canonical SMILES | CCOC(=O)C1(C2=CC=C(Br)C=C2)CC1 | [1] |
Safety Information
According to safety data sheets, this chemical is associated with the following hazards:
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H315 - Causes skin irritation.[1]
-
Precautionary Statement: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
It should be stored in a dry, sealed environment at room temperature.[3]
Synthesis and Experimental Protocols
This compound serves as a valuable intermediate in organic synthesis. The following section details a representative experimental protocol for its enantioselective synthesis via a copper-hydride catalyzed intramolecular hydroalkylation.
Example Protocol: Enantioselective Synthesis
This procedure outlines the preparation of a related cyclopropane structure, demonstrating a common synthetic strategy in this chemical space. The synthesis of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate is achieved using a copper(II) acetate catalyst and a chiral bisphosphine ligand ((S,S)-BPE).[5]
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
(S,S)-Ph-BPE ligand
-
Tetramethyldisiloxane (Me₄Si₂H₂O)
-
Cesium fluoride (CsF)
-
Water (H₂O)
-
Ethyl (E)-3-(4-bromophenyl)acrylate (starting material)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add Cu(OAc)₂ (0.0072 mmol), (S,S)-BPE (0.0079 mmol), CsF (0.574 mmol), and the starting acrylate (0.144 mmol).[5]
-
Dissolve the mixture in THF (1.45 mL).[5]
-
Add Me₄Si₂H₂O (0.287 mmol) and H₂O (0.287 mmol) to the solution.[5]
-
The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched and the product is extracted using an appropriate organic solvent like Ethyl Acetate (EtOAc).[5]
-
The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.[5]
-
The crude product is then purified using silica gel flash column chromatography to yield the final product.[5]
The diagram below illustrates the general workflow for this synthetic protocol.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl est… [cymitquimica.com]
- 3. 1215205-50-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.1215205-50-7 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 5. figshare.com [figshare.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. Due to the limited availability of experimental data in public literature for this specific compound, this guide also furnishes standardized experimental protocols for the determination of key physical characteristics.
Core Physical Properties
This compound is an organic compound with the molecular formula C12H13BrO2.[1][2] It is recognized as a liquid at standard conditions.[1][3] The following table summarizes the available physical data for this compound.
| Property | Value | Source |
| Molecular Formula | C12H13BrO2 | [1][2] |
| Molecular Weight | 269.138 g/mol | [1] |
| Physical State | Liquid | [1][3] |
| CAS Number | 1215205-50-7 | [1][2] |
| Purity | Typically ≥95% (commercial grade) | [3] |
| Boiling Point | Data not available | |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
For novel compounds such as this compound, the following established methodologies can be employed to determine fundamental physical properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a non-volatile liquid like this compound, a simple distillation method is appropriate.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Begin to heat the flask gently using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensing in the condenser. Record this stable temperature as the boiling point.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or simply by measuring the mass of a known volume.
Apparatus:
-
Pycnometer (specific gravity bottle) or a volumetric flask and a balance
-
Analytical balance
-
Water bath (for temperature control)
Procedure (using a volumetric flask):
-
Carefully weigh a clean, dry volumetric flask on an analytical balance.
-
Record the mass.
-
Fill the volumetric flask to the calibration mark with this compound.
-
Weigh the filled flask and record the mass.
-
The mass of the liquid is the difference between the mass of the filled flask and the empty flask.
-
The density is calculated by dividing the mass of the liquid by the volume of the volumetric flask. It is crucial to perform this measurement at a constant, recorded temperature as density is temperature-dependent.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively assessed in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, acetone, hexane)
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.
-
Add a small volume (e.g., 1 mL) of a different solvent to each test tube.
-
Agitate the mixtures, for example by using a vortex mixer, to facilitate dissolution.
-
Observe whether the compound dissolves completely.
-
If the compound dissolves, it is considered soluble in that solvent under these conditions. If it does not, it is considered insoluble. The degree of solubility can be further quantified by gradually adding more solute until saturation is reached. The principle of "like dissolves like" suggests that this nonpolar compound will likely be soluble in nonpolar organic solvents.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: Logical workflow for characterizing chemical physical properties.
References
A Comprehensive Theoretical Analysis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical investigation into the structural, electronic, and spectroscopic properties of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. Utilizing Density Functional Theory (DFT) calculations, this paper presents a comprehensive analysis of the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), Mulliken atomic charges, and predicted vibrational (IR) and nuclear magnetic resonance (NMR) spectra. The methodologies for these computational experiments are described in detail. This guide aims to provide foundational data for researchers in medicinal chemistry and materials science, offering insights that can inform further experimental work and drug development endeavors.
Introduction
This compound is a substituted cyclopropane derivative. The cyclopropane ring is a strained three-membered carbocycle that is a key structural motif in numerous biologically active compounds and natural products. The presence of a 4-bromophenyl group and an ethyl ester functional group suggests potential applications in medicinal chemistry and as a building block in organic synthesis. The bromine atom provides a site for further functionalization via cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.
Understanding the three-dimensional structure, electronic properties, and spectroscopic signatures of this molecule is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for elucidating these properties at the atomic level. This guide presents a comprehensive computational analysis of this compound to serve as a valuable resource for the scientific community.
Computational Methodology
All theoretical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculations.
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated vibrational frequencies were used to predict the infrared (IR) spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the same B3LYP/6-311++G(d,p) level of theory, referenced to tetramethylsilane (TMS). The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) was also performed on the optimized geometry.
Caption: Computational workflow for the theoretical analysis.
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to a stable conformation. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. The cyclopropane ring exhibits the expected strained geometry with C-C-C bond angles close to 60°. The phenyl ring is nearly perpendicular to the plane of the cyclopropane ring, which is a common orientation to minimize steric hindrance.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C1-C2 | 1.512 | |
| C1-C3 | 1.513 | |
| C2-C3 | 1.509 | |
| C1-C4 | 1.521 | |
| C4-C9 | 1.401 | |
| C7-Br | 1.915 | |
| C1-C10 | 1.525 | |
| C10=O11 | 1.213 | |
| C10-O12 | 1.354 | |
| Bond Angles (°) | ||
| C2-C1-C3 | 59.9 | |
| C4-C1-C10 | 115.8 | |
| C1-C4-C5 | 121.5 | |
| C1-C4-C9 | 121.6 | |
| C1-C10-O11 | 124.9 | |
| C1-C10-O12 | 111.2 | |
| Dihedral Angles (°) | ||
| C10-C1-C4-C9 | -92.5 | |
| C2-C1-C4-C5 | 88.7 |
Electronic Properties
The distribution of electron density and the frontier molecular orbitals are critical for understanding the reactivity of a molecule. Mulliken atomic charge analysis and HOMO-LUMO analysis were performed.
Mulliken Atomic Charges: The calculated Mulliken charges reveal the charge distribution across the molecule. The oxygen atoms of the ester group (O11 and O12) are the most electronegative centers, carrying significant negative charges. The carbonyl carbon (C10) is, as expected, electropositive. The bromine atom also carries a slight negative charge. These charge distributions are important for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 2: Mulliken Atomic Charges on Selected Atoms
| Atom | Charge (a.u.) |
| C1 | 0.135 |
| C4 | -0.112 |
| C7 | 0.048 |
| Br | -0.051 |
| C10 | 0.452 |
| O11 | -0.389 |
| O12 | -0.354 |
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters for determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
HOMO Energy: -6.54 eV
-
LUMO Energy: -0.89 eV
-
Energy Gap (ΔE): 5.65 eV
The HOMO is primarily localized on the 4-bromophenyl ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the carbonyl group of the ester and the phenyl ring, suggesting these are the likely sites for nucleophilic attack. The relatively large energy gap suggests that the molecule is kinetically stable.
Caption: HOMO-LUMO energy diagram.
Spectroscopic Analysis
Infrared (IR) Spectrum: The calculated IR spectrum provides information about the vibrational modes of the molecule. The most characteristic peaks are associated with the stretching vibrations of specific functional groups.
Table 3: Calculated Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3080-3050 | C-H stretching (aromatic) |
| 2980-2900 | C-H stretching (aliphatic) |
| 1725 | C=O stretching (ester) |
| 1590 | C=C stretching (aromatic) |
| 1250 | C-O stretching (ester) |
| 1070 | C-Br stretching |
Nuclear Magnetic Resonance (NMR) Spectra: The calculated ¹H and ¹³C NMR chemical shifts are valuable for structure elucidation. The predicted chemical shifts are presented relative to TMS.
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |
| H (ethyl-CH₃) | 1.15 | C (ethyl-CH₃) | 14.2 |
| H (ethyl-CH₂) | 4.10 | C (ethyl-CH₂) | 61.5 |
| H (cyclopropyl) | 1.30 - 1.65 | C (cyclopropyl-CH₂) | 18.5 |
| H (aromatic) | 7.25 - 7.50 | C (quaternary-C1) | 35.1 |
| C (aromatic) | 121.8 - 132.5 | ||
| C (carbonyl) | 172.3 |
Hypothetical Experimental Protocol: Synthesis
While no specific experimental paper for the synthesis of this exact molecule was found in the initial search, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common method for the synthesis of 1-arylcyclopropanecarboxylates is the reaction of an appropriate styrene with an ethyl diazoacetate in the presence of a rhodium or copper catalyst.
Reaction: 1-Bromo-4-vinylbenzene + Ethyl diazoacetate → this compound
Materials:
-
1-Bromo-4-vinylbenzene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer (catalyst)
-
Dichloromethane (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
To a solution of 1-bromo-4-vinylbenzene (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (0.01 eq).
-
Heat the mixture to reflux (approximately 40 °C).
-
Add a solution of ethyl diazoacetate (1.1 eq) in dry dichloromethane dropwise to the refluxing mixture over a period of 2-3 hours using a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of celite to remove the catalyst.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Conclusion
This technical guide has presented a thorough theoretical investigation of this compound using Density Functional Theory. The study provides detailed insights into the molecule's optimized geometry, electronic structure, and predicted spectroscopic properties. The calculated data, including bond lengths, bond angles, Mulliken charges, HOMO-LUMO energies, and IR and NMR spectra, offer a comprehensive understanding of this compound at the molecular level. The large HOMO-LUMO gap suggests high kinetic stability. The presented computational workflow and the hypothetical synthetic protocol provide a solid foundation for researchers interested in the further experimental investigation and potential applications of this molecule in drug discovery and materials science. This theoretical data can guide future synthetic efforts and help in the interpretation of experimental spectroscopic results.
An In-depth Technical Guide to Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a substituted cyclopropane derivative that has garnered interest as a versatile building block in organic synthesis, particularly in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and its emerging applications in medicinal chemistry. The document summarizes key quantitative data, provides detailed experimental protocols, and utilizes visualizations to illustrate synthetic pathways and logical workflows, serving as an essential resource for researchers in the field.
Introduction
Cyclopropane rings are a fascinating structural motif in organic chemistry, conferring unique conformational rigidity and electronic properties to molecules. When incorporated into drug candidates, the cyclopropane moiety can significantly influence their pharmacological profile, including metabolic stability, binding affinity, and membrane permeability. This compound, with its reactive bromine handle and ester functionality, represents a key intermediate for the synthesis of a diverse array of more complex molecules. This guide delves into the core aspects of this compound, from its synthesis to its potential therapeutic applications.
Physicochemical Properties
Basic physicochemical data for this compound is summarized in the table below. This information is crucial for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1215205-50-7 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1] |
| Molecular Weight | 269.13 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥95% |
Synthesis and Experimental Protocols
A closely related synthesis of a stereoisomer, Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate, has been reported and provides a valuable reference for a potential synthetic route.[2] This reaction involves an enantioselective copper-catalyzed intramolecular hydroalkylation.
Below is a generalized experimental protocol for the synthesis of 1-aryl-cyclopropanecarboxylates, which can be adapted for the specific synthesis of the title compound.
Generalized Synthetic Protocol for 1-Aryl-Cyclopropanecarboxylates
This protocol is based on the well-established reaction of an arylacetonitrile with 1,2-dihaloethane followed by hydrolysis and esterification.
Step 1: Synthesis of 1-(4-bromophenyl)cyclopropanecarbonitrile
-
To a solution of 4-bromophenylacetonitrile in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add 1-bromo-2-chloroethane dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-bromophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to 1-(4-bromophenyl)cyclopropanecarboxylic acid
-
To the 1-(4-bromophenyl)cyclopropanecarbonitrile obtained in the previous step, add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide in a water/ethanol mixture).
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
If using acidic hydrolysis, cool the reaction mixture and pour it onto ice. Collect the precipitated carboxylic acid by filtration.
-
If using basic hydrolysis, cool the reaction mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid, and then collect it by filtration.
-
Wash the crude carboxylic acid with cold water and dry.
Step 3: Esterification to this compound
-
Suspend the 1-(4-bromophenyl)cyclopropanecarboxylic acid in absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours (monitored by TLC).
-
After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography to yield this compound.
DOT Diagram of the Synthetic Workflow:
Caption: Generalized synthetic workflow for this compound.
History and Discovery
The exact date and discovery of this compound are not well-documented in seminal publications. It is likely that this compound was first synthesized as a research chemical or an intermediate in a larger synthetic campaign and became commercially available through chemical suppliers. Its existence is noted by its unique CAS number, 1215205-50-7. The development of synthetic methods for cyclopropane-containing molecules has a rich history, with significant contributions from chemists like Simmons and Smith. The synthesis of 1-arylcyclopropanecarboxylates, in general, has been an area of active research, driven by the utility of these compounds as building blocks in medicinal chemistry.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a valuable precursor in the synthesis of pharmacologically active molecules. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce molecular diversity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively.
Potential Role as an Intermediate for GPR120 Modulators
Patent literature suggests that derivatives of cyclopropanecarboxylic acids are being explored as modulators of G protein-coupled receptor 120 (GPR120). GPR120 is a receptor for free fatty acids and is implicated in various metabolic processes, including glucose homeostasis and anti-inflammatory responses. As such, GPR120 modulators are being investigated as potential therapeutics for type 2 diabetes and other metabolic disorders. The 1-(4-bromophenyl)cyclopropane moiety could serve as a key structural element in the design of such modulators.
Use in the Synthesis of Leukotriene C4 Synthase Inhibitors
A patent has disclosed cyclopropane carboxylic acid derivatives as potential inhibitors of leukotriene C4 synthase. This enzyme is involved in the production of leukotrienes, which are inflammatory mediators implicated in respiratory diseases such as asthma. The patent describes various substituted cyclopropane structures, highlighting the potential of this chemical class in developing anti-inflammatory drugs.
DOT Diagram of Potential Drug Discovery Pathway:
Caption: Drug discovery workflow starting from the core scaffold.
Quantitative Data and Characterization
While a comprehensive set of characterization data for this compound from a single peer-reviewed source is elusive, data for closely related compounds can provide valuable insights. For instance, the ¹H NMR spectrum of Ethyl 1-(4-bromophenyl)-2-phenylcyclopropanecarboxylate shows characteristic signals for the aromatic protons, the cyclopropane ring protons, and the ethyl ester group.
Table of Expected Spectroscopic Data Ranges:
| Data Type | Expected Chemical Shifts / Values |
| ¹H NMR | δ 7.4-7.6 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 1.5-1.7 (m, 2H, cyclopropyl-H), 1.2-1.4 (m, 2H, cyclopropyl-H), 1.2-1.3 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ ~172 (C=O), ~140 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~121 (Ar-C-Br), ~61 (OCH₂), ~30 (quaternary cyclopropyl-C), ~18 (cyclopropyl-CH₂), ~14 (CH₃) |
| IR (cm⁻¹) | ~2980 (C-H aliphatic), ~1725 (C=O ester), ~1590 (C=C aromatic), ~1010 (C-Br) |
| MS (m/z) | Expected [M]+ at 268/270 (due to Br isotopes) |
Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While its own discovery and history are not extensively documented, the methodologies for its synthesis are well-established. Its utility as a scaffold for generating diverse molecular libraries, particularly for targeting G protein-coupled receptors and enzymes involved in inflammatory pathways, makes it a compound of considerable interest for drug discovery and development professionals. Further research into its synthesis, characterization, and application in novel therapeutic agents is warranted.
References
Methodological & Application
Application Notes and Protocols for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic applications of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a versatile building block in modern organic synthesis. The presence of a reactive aryl bromide, a stable cyclopropane ring, and a modifiable ester group makes this compound a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science.
The cyclopropylamine moiety is a recognized pharmacophore, and the aryl group can be functionalized through various cross-coupling reactions, opening avenues for the creation of diverse chemical libraries for drug discovery.[1]
Key Synthetic Transformations
This compound is amenable to a variety of chemical transformations, primarily centered around the aryl bromide and the ethyl ester functionalities. These include:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for further functionalization.
-
Conversion to Cyclopropylamine: The ester can be converted to the corresponding primary amine, a valuable synthon for pharmaceutical development.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or its ester. This reaction is widely used for the synthesis of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/H₂O 4:1:1 or dioxane/H₂O 4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative)
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 75-85 |
Note: Yields are representative for Suzuki-Miyaura reactions of aryl bromides and may vary for this specific substrate.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
b) Heck-Mizoroki Reaction
The Heck reaction forms a carbon-carbon bond between the aryl bromide and an alkene, providing access to substituted olefins.
Experimental Protocol: Heck Reaction of this compound with Styrene
-
Reaction Setup: In a sealed tube or pressure vessel, combine this compound (1.0 equiv.), styrene (1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 2.0 equiv.).[2]
-
Solvent Addition: Add a polar aprotic solvent such as DMF or NMP.
-
Reaction Execution: Heat the mixture to 100-140 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify by column chromatography.
Quantitative Data (Representative)
| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 120 | 70-85 |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | NMP | 140 | 65-80 |
Note: Yields are typical for Heck reactions and may differ for the specific substrate.
c) Sonogashira Coupling
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of aryl alkynes.[3][4]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.025 equiv.), and a base (e.g., Et₃N or diisopropylamine).[3]
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Work-up: Once complete, dilute with an etheral solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Quantitative Data (Representative)
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 80-95 |
| Trimethylsilylacetylene | Pd(OAc)₂/PPh₃/CuI | i-Pr₂NH | DMF | 50 | 75-90 |
Note: Yields are representative for Sonogashira couplings.
d) Buchwald-Hartwig Amination
This reaction is a powerful method for forming a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[5]
Experimental Protocol: Buchwald-Hartwig Amination with Piperidine
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), piperidine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a bulky phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv.).[6]
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture, typically between 80-110 °C.
-
Work-up: After cooling, quench the reaction with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic layer. Purify the product by column chromatography.
Quantitative Data (Representative)
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Piperidine | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | 80-95 |
| Morpholine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 75-90 |
Note: Yields are typical for Buchwald-Hartwig aminations.
Ester Hydrolysis and Derivatization
The ethyl ester of the title compound can be readily transformed into the corresponding carboxylic acid, a key intermediate for various other functional groups.
a) Hydrolysis to 1-(4-bromophenyl)cyclopropanecarboxylic acid
Experimental Protocol: Basic Hydrolysis
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of a water-miscible organic solvent (e.g., THF, ethanol) and an aqueous solution of a base (e.g., NaOH, LiOH, 2-5 equiv.).
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) to pH ~2.
-
Isolation: Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data
| Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NaOH | Ethanol/H₂O | 80 | 4 | >95 | | LiOH | THF/H₂O | 25 | 12 | >95 |
Caption: Experimental workflow for the hydrolysis of the ester.
Synthesis of 1-(4-bromophenyl)cyclopropylamine
The conversion of the ester to the corresponding primary amine is a multi-step process that typically involves the formation of an amide followed by a rearrangement reaction.
a) Amidation to 1-(4-bromophenyl)cyclopropanecarboxamide
Experimental Protocol: Amidation of the Ester
-
Reaction Setup: In a pressure vessel, add this compound, a catalyst such as sodium methoxide or a hindered alkoxide, and an anhydrous solvent like toluene.
-
Reaction Execution: Cool the mixture and bubble anhydrous ammonia gas through the solution. Seal the vessel and heat to approximately 100 °C. The reaction progress can be monitored by GC-MS. High yields (over 90%) have been reported for similar amidation of cyclopropanecarboxylate esters.[3][7]
-
Work-up: After cooling, the solvent can be removed under reduced pressure, and the crude amide can be purified by recrystallization or column chromatography.
b) Hofmann or Curtius Rearrangement
The resulting amide or the carboxylic acid (from hydrolysis) can be converted to the primary amine via a Hofmann or Curtius rearrangement, respectively.
Experimental Protocol: Hofmann Rearrangement of 1-(4-bromophenyl)cyclopropanecarboxamide
-
Hypobromite Formation: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a solution of sodium hydroxide in water.
-
Reaction: Add a solution of 1-(4-bromophenyl)cyclopropanecarboxamide in a suitable solvent (e.g., dioxane) to the cold hypobromite solution.
-
Rearrangement: Slowly warm the reaction mixture and then heat to facilitate the rearrangement to the isocyanate, which is subsequently hydrolyzed in situ to the amine.
-
Isolation: After cooling, extract the amine with an organic solvent. The product can be purified by distillation or by forming a salt and recrystallizing.
Experimental Protocol: Curtius Rearrangement of 1-(4-bromophenyl)cyclopropanecarboxylic acid
-
Acid Chloride Formation: Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
-
Azide Formation: React the acid chloride with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide.
-
Rearrangement: Heat the acyl azide in an inert solvent (e.g., toluene). The rearrangement will produce the isocyanate with the evolution of nitrogen gas.[8]
-
Hydrolysis: Add acid to the isocyanate solution to hydrolyze it to the primary amine.
-
Isolation: Neutralize the solution and extract the amine. Purify as described for the Hofmann rearrangement.
Caption: Synthetic pathways to 1-(4-bromophenyl)cyclopropylamine.
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific applications. All reactions should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
References
- 1. longdom.org [longdom.org]
- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. EP0205403B1 - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Derivatization of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. This compound serves as a versatile building block in medicinal chemistry due to its unique structural combination of a cyclopropane ring and a functionalizable bromophenyl group. The cyclopropane motif is a valuable pharmacophore known to enhance potency and metabolic stability in drug candidates.[1] Derivatization of this core structure allows for the exploration of new chemical space and the development of novel therapeutic agents.
The following protocols detail three key derivatization pathways:
-
Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl substituents at the 4-position of the phenyl ring, creating biphenyl-like structures. Biphenyl derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[2][3]
-
Hydrolysis to Carboxylic Acid: To convert the ethyl ester to the corresponding carboxylic acid, which can then undergo a variety of further modifications.
-
Amide Coupling: To synthesize a library of amide derivatives from the hydrolyzed carboxylic acid, a common strategy in drug discovery to modulate physicochemical properties and biological activity.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling reaction to form a new carbon-carbon bond between the bromophenyl group and a boronic acid.[4][5][6]
Experimental Protocol
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the desired boronic acid (1.1 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (2.0 equivalents).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Quantitative Data
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 1-(biphenyl-4-yl)cyclopropanecarboxylate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 1-(4'-methoxybiphenyl-4-yl)cyclopropanecarboxylate | 80-90 |
| 3 | Pyridine-3-boronic acid | Ethyl 1-(4-(pyridin-3-yl)phenyl)cyclopropanecarboxylate | 75-85 |
Yields are representative and may vary depending on the specific boronic acid and reaction conditions.
Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. This reaction is a powerful tool for the synthesis of novel arylcyclopropane derivatives, which are of significant interest in medicinal chemistry and drug development.
Introduction and Significance
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[1] The reaction of this compound with various boronic acids or esters provides a direct route to a diverse range of ethyl 1-(4-aryl)cyclopropanecarboxylates.
The arylcyclopropane motif is a valuable structural component in medicinal chemistry.[2] The cyclopropyl group can enhance metabolic stability, improve potency, and provide a favorable conformational constraint to bioactive molecules.[2] Consequently, the products of this Suzuki coupling reaction are attractive building blocks for the synthesis of novel therapeutic agents and other functional organic materials.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound is as follows:
Where 'R' can be a variety of aryl or heteroaryl groups.
Data Presentation: Illustrative Reaction Parameters and Yields
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 (Illustrative) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | >90 (Illustrative) |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | >85 (Illustrative) |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | >95 (Illustrative) |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
-
Reagents for workup and purification (e.g., Ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), and the phosphine ligand (e.g., SPhos, 0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equiv). Then, add the anhydrous solvent (e.g., toluene) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-(4-aryl)cyclopropanecarboxylate product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: General workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
Introduction
The cyclopropane ring is a valuable structural motif in medicinal chemistry, often imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1][2] Its incorporation can lead to enhanced binding affinity and improved pharmacokinetic properties.[3] Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a versatile starting material for the synthesis of novel compounds, featuring two key functional handles: an ethyl ester and an aryl bromide. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, enabling the construction of biaryl systems.[4][5] The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides.[3][6] Derivatives of 1-phenylcyclopropane carboxamide have shown promise as antiproliferative agents, making this scaffold an attractive target for drug discovery.[3][6]
This document provides detailed protocols for a three-step synthesis of potentially bioactive 1-biarylcyclopropanecarboxamides starting from this compound. The synthetic strategy involves an initial Suzuki coupling, followed by ester hydrolysis and subsequent amide coupling.
Synthetic Strategy Overview
The overall synthetic workflow is a three-step process designed to build molecular complexity and introduce functionalities associated with biological activity. The strategy begins with a Suzuki-Miyaura cross-coupling reaction to transform the aryl bromide into a biaryl structure. This is followed by the saponification of the ethyl ester to yield the carboxylic acid, a key intermediate for the final amide coupling step. The final amide formation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Caption: Synthetic workflow for bioactive molecules.
Quantitative Data Summary
The following table summarizes the key parameters for the three-step synthesis of a representative N-aryl-1-(biphenyl-4-yl)cyclopropanecarboxamide.
| Step | Reaction | Starting Material | Key Reagents (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki Coupling | This compound | Phenylboronic acid (1.2), Pd(PPh₃)₄ (0.05), K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Hydrolysis | Ethyl 1-(biphenyl-4-yl)cyclopropanecarboxylate | LiOH·H₂O (3.0) | THF/H₂O | RT | 12-18 | 90-98 |
| 3 | Amide Coupling | 1-(Biphenyl-4-yl)cyclopropanecarboxylic acid | Substituted Aniline (1.1), HATU (1.2), DIPEA (2.0) | DMF | RT | 2-4 | 80-90 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with phenylboronic acid to yield Ethyl 1-(biphenyl-4-yl)cyclopropanecarboxylate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add degassed toluene and water (typically a 4:1 to 5:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain Ethyl 1-(biphenyl-4-yl)cyclopropanecarboxylate.
Protocol 2: Ester Hydrolysis
This protocol details the saponification of Ethyl 1-(biphenyl-4-yl)cyclopropanecarboxylate to 1-(biphenyl-4-yl)cyclopropanecarboxylic acid.
Materials:
-
Ethyl 1-(biphenyl-4-yl)cyclopropanecarboxylate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve Ethyl 1-(biphenyl-4-yl)cyclopropanecarboxylate in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate to the stirred solution.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous mixture with water and wash with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(biphenyl-4-yl)cyclopropanecarboxylic acid. The product is often pure enough for the next step without further purification.
Protocol 3: Amide Coupling
This protocol describes the formation of N-aryl-1-(biphenyl-4-yl)cyclopropanecarboxamides using HATU as a coupling agent.[3]
Materials:
-
1-(Biphenyl-4-yl)cyclopropanecarboxylic acid (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve 1-(biphenyl-4-yl)cyclopropanecarboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final N-aryl-1-(biphenyl-4-yl)cyclopropanecarboxamide.
Biological Activity and Potential Signaling Pathways
Compounds containing the 1-phenylcyclopropane carboxamide scaffold have been reported to exhibit antiproliferative activity against human cancer cell lines, such as the U937 human myeloid leukemia cell line.[3][6] While the exact mechanism of action for these specific compounds is not yet elucidated, antiproliferative agents often target key signaling pathways that regulate cell growth, survival, and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, including leukemia. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The synthesized N-aryl-1-(biphenyl-4-yl)cyclopropanecarboxamides could potentially exert their anticancer effects by modulating components of this or similar pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, including its synthesis, chemical properties, and significant applications in medicinal chemistry and agrochemical research. Detailed experimental protocols are provided to facilitate its synthesis and use in a laboratory setting.
Introduction
This compound is a substituted arylcyclopropane derivative. The cyclopropane ring, a highly strained three-membered carbocycle, imparts unique conformational and electronic properties to molecules. When incorporated into larger structures, the cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and introduce novel three-dimensional frameworks.[1][2] The presence of a bromophenyl group provides a versatile handle for further chemical modifications, typically through cross-coupling reactions, making this compound a valuable building block in the synthesis of complex organic molecules.
Applications
This compound and its corresponding carboxylic acid are primarily utilized as key intermediates in the development of pharmaceuticals and agrochemicals.[3][4]
-
Pharmaceutical Synthesis: The 1-(4-bromophenyl)cyclopropane moiety is a structural motif found in various biologically active compounds. It serves as a crucial building block in the design and synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic drugs.[4] The rigid cyclopropane scaffold can help to lock a molecule into a bioactive conformation, enhancing its interaction with specific biological pathways.
-
Agrochemical Development: This compound is a precursor for the synthesis of novel herbicides and pesticides.[3][4] Derivatives, such as 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, have demonstrated herbicidal and antibacterial activity.[5]
-
Medicinal Chemistry Research: As a versatile building block, it enables the exploration of structure-activity relationships (SAR) in drug discovery programs. The bromine atom allows for the introduction of diverse substituents via reactions like the Suzuki or Buchwald-Hartwig couplings, facilitating the generation of compound libraries for high-throughput screening.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1215205-50-7 |
| Molecular Formula | C₁₂H₁₃BrO₂ |
| Molecular Weight | 269.13 g/mol |
| Appearance | Liquid |
| Boiling Point | 354.34 °C (Predicted) |
| Density | 1.671 g/cm³ (Predicted) |
| Solubility | Soluble in various organic solvents. |
| Storage | Store in a cool, dry place. |
Reaction Protocols
The most common and efficient method for the synthesis of this compound is the rhodium-catalyzed cyclopropanation of 4-bromostyrene with ethyl diazoacetate.
Protocol 1: Rhodium-Catalyzed Cyclopropanation of 4-Bromostyrene
This protocol describes a general procedure for the synthesis of this compound via a rhodium(II)-catalyzed reaction.
Materials:
-
4-Bromostyrene
-
Ethyl diazoacetate
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred solution of 4-bromostyrene (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (0.1-1.0 mol%) in anhydrous dichloromethane (DCM), add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM dropwise via a syringe pump over a period of 4-6 hours at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate) to afford the pure this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 70-90% |
| Purity (by NMR) | >95% |
| Diastereomeric Ratio | Variable |
Note: Yields and diastereomeric ratios can vary depending on the specific reaction conditions and the catalyst used.
Visualizations
Reaction Scheme: Synthesis of this compound
Caption: Rhodium-catalyzed synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Application Pathway
Caption: Role as a building block in discovery pipelines.
References
Application Notes and Protocols: Scale-up Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The described method is a robust and scalable one-pot reaction utilizing a phase-transfer catalyzed cyclopropanation of 4-bromostyrene and ethyl acrylate with bromoform. This protocol is intended for laboratory-scale production (25-100 g) and can be adapted for larger scales with appropriate process safety considerations.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. The presence of the bromophenyl moiety allows for further functionalization via cross-coupling reactions, while the cyclopropyl ring introduces conformational rigidity, a desirable feature in drug design. This application note outlines a practical and efficient method for its synthesis on a larger laboratory scale.
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves
Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 4-Bromostyrene | 2039-82-9 | 183.05 |
| Ethyl acrylate | 140-88-5 | 100.12 |
| Bromoform | 75-25-2 | 252.73 |
| Sodium hydroxide | 1310-73-2 | 40.00 |
| Benzyltriethylammonium chloride (TEBAC) | 56-37-1 | 227.77 |
| Toluene | 108-88-3 | 92.14 |
| Dichloromethane | 75-09-2 | 84.93 |
| Saturated aqueous sodium bicarbonate | - | - |
| Brine (saturated aqueous NaCl) | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |
Procedure:
-
Reaction Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a heating mantle.
-
Initial Charging: To the flask, add 4-bromostyrene (91.5 g, 0.5 mol), ethyl acrylate (50.1 g, 0.5 mol), benzyltriethylammonium chloride (TEBAC) (11.4 g, 0.05 mol), and toluene (1 L).
-
Initiation of Reaction: Begin stirring the mixture and heat it to 40°C.
-
Addition of Base and Bromoform: In a separate beaker, prepare a solution of sodium hydroxide (200 g, 5.0 mol) in water (200 mL). Slowly and simultaneously, add the aqueous sodium hydroxide solution and bromoform (151.6 g, 0.6 mol) to the reaction flask via the dropping funnel over a period of 2 hours. Maintain the internal temperature between 40-45°C. An exothermic reaction will be observed.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 45°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (1 L) and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine all organic layers and wash sequentially with water (500 mL), saturated aqueous sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 4-Bromostyrene | 91.5 g (0.5 mol, 1.0 eq) |
| Ethyl acrylate | 50.1 g (0.5 mol, 1.0 eq) |
| Bromoform | 151.6 g (0.6 mol, 1.2 eq) |
| Sodium hydroxide | 200 g (5.0 mol, 10.0 eq) |
| Benzyltriethylammonium chloride (TEBAC) | 11.4 g (0.05 mol, 0.1 eq) |
| Solvent | |
| Toluene | 1 L |
| Reaction Conditions | |
| Temperature | 40-45°C |
| Reaction Time | 4-6 hours |
| Product | |
| Expected Yield | 101 g (75%) |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow oil |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromoform is toxic and should be handled with care. Avoid inhalation and skin contact.
-
Sodium hydroxide is corrosive. Handle with appropriate PPE.
-
The reaction is exothermic, especially during the addition of sodium hydroxide and bromoform. Ensure adequate cooling and temperature control to prevent runaway reactions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the handling, storage, and potential applications of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in the synthesis of various biologically active molecules.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1215205-50-7 | [1][2] |
| Molecular Formula | C₁₂H₁₃BrO₂ | [1][2] |
| Molecular Weight | 269.13 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | 95-99% | [1][2] |
| Boiling Point | Predicted: 306.5 ± 35.0 °C at 760 mmHg | |
| Density | Not available | |
| Parent Compound Data (Ethyl cyclopropanecarboxylate) | ||
| Boiling Point | 129-133 °C (lit.) | |
| Density | 0.96 g/mL at 25 °C (lit.) |
Safety, Handling, and Storage
2.1 Hazard Identification
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 |
2.2 Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
2.3 Storage Protocol
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture ingress and contamination. Some suppliers recommend storage at room temperature, while others suggest refrigeration at 4°C under an inert gas.
Application in Drug Discovery: A Building Block for mGluR Antagonists
Derivatives of 1-(4-bromophenyl)cyclopropane are valuable intermediates in the synthesis of antagonists for metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5. These receptors are implicated in a variety of neurological and psychiatric disorders, making their antagonists promising therapeutic agents.
3.1 Potential Signaling Pathway Involvement
The diagram below illustrates the general signaling pathway of group I mGluRs (mGluR1 and mGluR5). Antagonists developed from this compound would act to inhibit this pathway.
References
Application Notes and Protocols: The Role of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is a versatile synthetic building block increasingly utilized in medicinal chemistry. Its rigid cyclopropane scaffold and the presence of a reactive bromophenyl group make it an attractive starting material for the synthesis of novel therapeutic agents. The cyclopropyl moiety can enhance metabolic stability, improve binding affinity by constraining molecular conformation, and provide access to unexplored chemical space. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potent enzyme inhibitors, with a focus on Leukotriene C4 (LTC4) synthase, a key target in inflammatory diseases.
Application: Development of Leukotriene C4 Synthase (LTC4S) Inhibitors
Therapeutic Rationale:
Leukotriene C4 synthase (LTC4S) is a critical enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent pro-inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory conditions.[1][2] Inhibition of LTC4S represents a promising therapeutic strategy to reduce the production of these inflammatory mediators.[1][3] Aryl-substituted cyclopropane-containing molecules have emerged as a promising class of LTC4S inhibitors.
Synthetic Strategy:
This compound serves as a key starting material for the synthesis of LTC4S inhibitors. The synthetic approach typically involves two key transformations:
-
Modification of the Phenyl Ring: The bromo-substituent on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of diverse aryl or heteroaryl moieties to explore the structure-activity relationship (SAR) and optimize binding to the target enzyme.
-
Modification of the Ethyl Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is often a key pharmacophoric feature for binding to the active site of LTC4S.[6] The resulting carboxylic acid can then be coupled with various amines to generate a library of amide derivatives, further expanding the chemical diversity of the synthesized compounds.[7]
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative LTC4S inhibitor, AZD9898, which shares a similar structural motif with compounds derivable from this compound. This data illustrates the high potency that can be achieved with this class of molecules.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| AZD9898 | Human LTC4S | Enzyme Activity Assay | 0.28 | [3] |
| AZD9898 | Human LTC4S | Peripheral Blood Mononuclear Cell Assay (free) | 6.2 | [3] |
| AZD9898 | Rat LTC4S | In vivo (Calcium ionophore-stimulated, free) | 34 | [3] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a crucial intermediate for further derivatization.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or EtOH) and water (e.g., 3:1 v/v).
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, 1-(4-bromophenyl)cyclopropanecarboxylic acid, with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol details the palladium-catalyzed cross-coupling of the bromophenyl group with a boronic acid to introduce new aryl or heteroaryl substituents.[8]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (for aqueous base solutions)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent and water (if using an aqueous base).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Amide Coupling of 1-(4-Substituted-phenyl)cyclopropanecarboxylic Acid
This protocol describes the formation of an amide bond between the synthesized carboxylic acid and an amine using a standard coupling agent.[1][9]
Materials:
-
1-(4-Substituted-phenyl)cyclopropanecarboxylic acid (from Protocol 1 & 2)
-
Amine (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1 - 1.5 eq)
-
Base (e.g., DIPEA, Et₃N) (2-3 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-(4-substituted-phenyl)cyclopropanecarboxylic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Add the coupling agent and stir for a few minutes at room temperature.
-
Add the amine followed by the base.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for generating LTC4S inhibitors.
Caption: The leukotriene C4 synthesis and inhibition pathway.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeolusa.com [jeolusa.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. growingscience.com [growingscience.com]
Application Notes and Protocols: Asymmetric Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a valuable chiral building block in medicinal chemistry and materials science. The described methodology is based on the well-established dirhodium(II)-catalyzed cyclopropanation of alkenes with diazo compounds, which offers high levels of enantioselectivity and diastereoselectivity.
Introduction
Chiral cyclopropanes are key structural motifs in a multitude of biologically active molecules and functional materials. The 1-aryl-cyclopropanecarboxylate scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The asymmetric synthesis of these compounds is of paramount importance, as the biological activity of chiral molecules is often confined to a single enantiomer. This document outlines a robust and highly enantioselective method for the preparation of this compound via the reaction of 4-bromostyrene with ethyl diazoacetate, catalyzed by a chiral dirhodium(II) tetracarboxylate complex.
Key Reaction and Reagents
The core of this synthetic approach is the catalytic asymmetric cyclopropanation of 4-bromostyrene with ethyl diazoacetate. This reaction is efficiently catalyzed by chiral dirhodium(II) complexes, which facilitate the transfer of the carbene fragment from ethyl diazoacetate to the alkene in a stereocontrolled manner.
Reaction Scheme:
Recommended Catalyst:
A highly effective and commercially available catalyst for this transformation is Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], commonly known as Rh₂(S-DOSP)₄ . This catalyst has demonstrated broad applicability and provides excellent enantioselectivity in the cyclopropanation of various styrenes.
Experimental Protocols
General Procedure for Asymmetric Cyclopropanation
This protocol is adapted from established procedures for dirhodium-catalyzed cyclopropanations and is tailored for the synthesis of this compound.
Materials:
-
4-Bromostyrene (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.1 equiv)
-
Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄) (0.1 - 1.0 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Syringe pump
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral dirhodium catalyst, Rh₂(S-DOSP)₄ (e.g., 0.005 mmol, 0.5 mol% for a 1 mmol scale reaction).
-
Addition of Alkene: Add anhydrous dichloromethane (to achieve a final concentration of ~0.1 M with respect to 4-bromostyrene) and 4-bromostyrene (1.0 mmol, 1.0 equiv).
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).
-
Slow Addition of Diazo Compound: Prepare a solution of ethyl diazoacetate (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane. Using a syringe pump, add this solution to the stirred reaction mixture over a period of 4-6 hours. Note: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions and maximizes enantioselectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound as a mixture of diastereomers. The diastereomeric ratio and enantiomeric excess of the major diastereomer can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation
The following table summarizes representative data for the asymmetric cyclopropanation of styrenes with ethyl diazoacetate using chiral dirhodium catalysts, based on literature precedents for similar substrates.
| Entry | Styrene Derivative | Catalyst (mol%) | Temp (°C) | Yield (%) | d.r. (trans:cis) | ee (%) (trans) |
| 1 | Styrene | Rh₂(S-DOSP)₄ (1.0) | 25 | 95 | 85:15 | 98 |
| 2 | 4-Chlorostyrene | Rh₂(S-DOSP)₄ (1.0) | 25 | 92 | 88:12 | 97 |
| 3 | 4-Bromostyrene | Rh₂(S-DOSP)₄ (0.5) | 0 | ~90 | >85:15 | >95 |
| 4 | 4-Methylstyrene | Rh₂(S-DOSP)₄ (1.0) | 25 | 96 | 82:18 | 98 |
Data in Entry 3 is an expected outcome based on closely related examples and the established high performance of the catalyst system.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric cyclopropanation reaction.
Catalytic Cycle
The proposed catalytic cycle for the dirhodium-catalyzed cyclopropanation is depicted below.
Conclusion
The dirhodium-catalyzed asymmetric cyclopropanation offers a highly efficient and selective method for the synthesis of enantioenriched this compound. By utilizing the Rh₂(S-DOSP)₄ catalyst and maintaining controlled reaction conditions, particularly the slow addition of ethyl diazoacetate, researchers can obtain the target compound in high yield and with excellent enantioselectivity. This protocol provides a reliable foundation for the synthesis of this and related chiral cyclopropanes for applications in drug discovery and development.
Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate as a key building block. The protocols outlined below are foundational for the synthesis of diverse molecular architectures, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a versatile synthetic intermediate. The presence of a bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This facilitates the introduction of a wide range of functional groups at the 4-position of the phenyl ring, leading to the creation of novel compounds with potential applications in drug discovery and materials science. This document details protocols for four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically involving the reaction of an organoboron compound with an organic halide.[1] This reaction is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a large variety of boronic acids.[1]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from a procedure for the similar substrate, ethyl 4-bromophenylacetate.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Round bottom flask
-
Magnetic stir bar
-
Water condenser
Procedure:
-
To a 5 mL round bottom flask, add this compound (0.060 mmol, 1.0 equiv), phenylboronic acid (0.094 mmol, 1.57 equiv), tetrabutylammonium bromide (TBAB, 0.060 mmol, 1.0 equiv), and potassium carbonate (0.15 mmol, 2.5 equiv).[2]
-
Add palladium(II) acetate (0.00054 mmol, 0.9 mol%).[2]
-
Add 0.5 mL of deionized water to the flask.[2]
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction mixture to 90-95°C with vigorous stirring for 1 hour.[2]
-
After cooling to room temperature, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (0.9) | K₂CO₃ | H₂O | 90-95 | 1 | >95 (by NMR) | [2] |
| Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [3] |
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] This reaction is a versatile tool for the formation of carbon-carbon bonds and is particularly useful for the arylation of olefins.[5]
General Reaction Scheme:```dot
graph Heck_Reaction { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: General scheme of the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This is a general protocol for the Sonogashira coupling of aryl bromides. The ester group is generally stable under these conditions. [6] Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Reaction vessel suitable for inert atmosphere conditions
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add 10 mL of a 1:1 mixture of THF and triethylamine.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation:
| Coupling Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF/Et₃N | RT | 6 | Good (General) |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | Toluene | Reflux | - | High (General) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [7][8]It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions. [7]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add to a Schlenk tube tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), and XPhos (0.04 mmol, 4 mol%).
-
Add 2 mL of toluene and stir for 5 minutes.
-
To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the tube and heat the reaction mixture at 100°C for 12-24 hours.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation:
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Good (General) |
| Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOt-Bu | Toluene | 100 (MW) | 0.17 | High (General) [9] |
Experimental Workflows and Signaling Pathways
Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to improve reaction yields and address common challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low to No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no yield in cyclopropanation reactions can stem from several factors. Primarily, check the quality and activity of your reagents. In a Simmons-Smith reaction , the activation of zinc is critical. If preparing a zinc-copper couple, ensure it is freshly made and highly active. For rhodium-catalyzed reactions , the catalyst's integrity is paramount; ensure it has been stored correctly and is not decomposed. The presence of impurities, especially water or oxygen, can significantly inhibit these reactions. Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial. Also, verify the purity of your starting material, 4-bromostyrene, as impurities can interfere with the reaction.
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. What are these byproducts and how can I minimize them?
-
Answer: In rhodium-catalyzed cyclopropanations with ethyl diazoacetate, common side products arise from the dimerization of the carbene to form diethyl maleate and fumarate. To minimize this, a slow addition of the ethyl diazoacetate to the reaction mixture containing the catalyst and 4-bromostyrene is recommended. This maintains a low concentration of the carbene, favoring the cyclopropanation pathway over dimerization. In Simmons-Smith reactions, side reactions can be caused by the Lewis acidity of the zinc iodide byproduct, which can lead to the opening of the cyclopropane ring or other acid-sensitive decompositions. Adding an excess of diethylzinc can help scavenge the zinc iodide.[1] Methylation of heteroatoms can also occur if the reaction is run for too long with excess reagent.[1]
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product, this compound. What is the recommended purification method?
-
Answer: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[2][3] A typical eluent system is a mixture of hexanes and ethyl acetate. The optimal ratio will depend on the specific impurities present, but a good starting point is a gradient from 95:5 to 90:10 (hexanes:ethyl acetate).[3] It is important to carefully monitor the fractions by thin-layer chromatography (TLC) to ensure a clean separation from starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is better for the synthesis of this compound: Simmons-Smith or a rhodium-catalyzed reaction?
A1: Both methods are viable for the cyclopropanation of styrenes. The choice often depends on the desired scale, cost, and sensitivity of other functional groups.
-
Simmons-Smith Reaction: This method is often preferred for its operational simplicity and the use of less hazardous reagents compared to diazo compounds. The Furukawa modification, using diethylzinc and diiodomethane, is generally more reproducible.[1]
-
Rhodium-Catalyzed Reaction: This method, typically using a rhodium(II) catalyst like Rh₂(OAc)₄ and ethyl diazoacetate, can be highly efficient and may offer better control over stereoselectivity if a chiral catalyst is used. However, ethyl diazoacetate is a hazardous and potentially explosive reagent that requires careful handling.
Q2: How does the electronic nature of the substituent on the styrene affect the reaction?
A2: The electronic properties of the substituent on the aromatic ring of the styrene can influence the reaction rate. Electron-donating groups on the styrene generally increase the nucleophilicity of the double bond, leading to a faster reaction. The bromine atom in 4-bromostyrene is an electron-withdrawing group, which can make the double bond less reactive compared to unsubstituted styrene. Therefore, slightly longer reaction times or higher temperatures may be necessary to achieve full conversion.
Q3: Can I use other diazo esters besides ethyl diazoacetate in the rhodium-catalyzed reaction?
A3: Yes, other diazo esters can be used. The choice of the ester group can influence the reactivity and selectivity of the reaction. For instance, bulkier esters like tert-butyl diazoacetate have been shown to increase enantioselectivity in some asymmetric cyclopropanations.[4]
Q4: What is the role of the copper in the zinc-copper couple in the Simmons-Smith reaction?
A4: The copper in the zinc-copper couple facilitates the formation of the active organozinc carbenoid species (iodomethylzinc iodide). It is believed to increase the rate of the reaction and improve the reproducibility of the results.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using two common methods.
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation
This protocol is based on general procedures for the rhodium-catalyzed cyclopropanation of styrenes.
-
Materials:
-
4-Bromostyrene
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add 4-bromostyrene (1.0 eq) and Rh₂(OAc)₄ (0.5-1.0 mol%).
-
Dissolve the reactants in anhydrous dichloromethane (to achieve a concentration of ~0.5 M with respect to the styrene).
-
In the dropping funnel, prepare a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane.
-
Heat the reaction mixture to reflux (approx. 40 °C).
-
Add the ethyl diazoacetate solution dropwise to the refluxing mixture over a period of 2-4 hours. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is a modification of the Simmons-Smith reaction, which often provides better yields and reproducibility.
-
Materials:
-
4-Bromostyrene
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-bromostyrene (1.0 eq) and anhydrous dichloromethane (to achieve a concentration of ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 eq, 1.0 M solution in hexanes) to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add diiodomethane (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
Data Presentation
The following tables summarize how different reaction parameters can affect the yield of cyclopropanation reactions of styrenes, providing a basis for optimization.
Table 1: Effect of Catalyst Loading on Rhodium-Catalyzed Cyclopropanation Yield (Data is generalized from studies on styrene and its derivatives)
| Catalyst Loading (mol%) | Typical Yield Range (%) | Notes |
| 1.0 | 85-95 | Standard loading for many lab-scale syntheses. |
| 0.5 | 80-90 | Often sufficient for good conversion. |
| 0.1 | 70-85 | May require longer reaction times. |
| 0.01 | 50-70 | Efficiency highly dependent on catalyst and substrate purity. |
| 0.001 | 40-60 | Very high turnover numbers, but sensitive to reaction conditions.[5][6] |
Table 2: Influence of Solvent on Simmons-Smith Reaction Yield (Data is generalized from studies on unfunctionalized alkenes)
| Solvent | Typical Yield Range (%) | Notes |
| Dichloromethane (DCM) | 80-95 | Commonly used and generally gives good results.[7] |
| Diethyl ether | 70-85 | A common solvent for Simmons-Smith reactions. |
| 1,2-Dichloroethane (DCE) | 85-95 | Often used in the Furukawa modification.[1] |
| Tetrahydrofuran (THF) | 60-75 | Coordinating solvents can sometimes reduce the rate. |
Visualizations
Experimental Workflow for Rhodium-Catalyzed Cyclopropanation
Caption: Workflow for the rhodium-catalyzed synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. figshare.com [figshare.com]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two prevalent methods for the synthesis of this compound are:
-
Phase-Transfer Catalyzed (PTC) Cyclopropanation: This route involves the reaction of 4-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a strong base. The resulting 1-(4-bromophenyl)cyclopropanecarbonitrile is then subjected to hydrolysis followed by esterification to yield the final product.
-
Transition Metal-Catalyzed Cyclopropanation: This method utilizes the reaction of 4-bromostyrene with ethyl diazoacetate, catalyzed by a transition metal complex, typically a copper-based catalyst.
Q2: What are the most common by-products observed in the synthesis of this compound?
A2: The by-products encountered are highly dependent on the synthetic route chosen.
-
For the Phase-Transfer Catalyzed (PTC) route:
-
1,2-bis(4-bromophenyl)succinonitrile: A dimeric by-product formed from the coupling of two molecules of 4-bromophenylacetonitrile.
-
4-Bromobenzonitrile: Can be formed through cleavage of the cyanomethyl group under the reaction conditions.
-
Unreacted starting materials: Incomplete conversion can lead to the presence of 4-bromophenylacetonitrile and 1,2-dibromoethane in the crude product.
-
-
For the Transition Metal-Catalyzed route:
-
Diethyl maleate and Diethyl fumarate: These are common by-products resulting from the dimerization of the carbene generated from ethyl diazoacetate.
-
Polymeric materials: Polymerization of 4-bromostyrene can occur, especially at elevated temperatures.
-
Unreacted 4-bromostyrene: Incomplete reaction will leave the starting styrene in the product mixture.
-
Troubleshooting Guides
This section provides solutions to common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product in PTC Route
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Phase Transfer | Increase the amount of phase-transfer catalyst (e.g., tetrabutylammonium bromide) in increments of 1-2 mol%. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. | Improved reaction rate and higher conversion to the desired product. |
| Insufficient Base Strength | Use a more concentrated solution of the aqueous base (e.g., 50% NaOH) or consider using a stronger base like potassium hydroxide. | Enhanced deprotonation of 4-bromophenylacetonitrile, leading to a higher yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature by 5-10 °C. Monitor the reaction progress by TLC or GC to avoid the formation of degradation products. | Increased reaction kinetics and improved yield. |
| Premature Hydrolysis of Nitrile | Ensure the reaction is performed under anhydrous conditions until the hydrolysis step is intended. Use dry solvents and reagents. | Minimized formation of the corresponding carboxylic acid before esterification. |
Issue 2: High Levels of Dimeric By-product in PTC Route
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Local Concentration of Carbanion | Add the 4-bromophenylacetonitrile slowly to the reaction mixture containing the base and 1,2-dibromoethane. This maintains a low concentration of the reactive carbanion. | Reduced rate of dimerization and increased formation of the cyclopropane ring. |
| Inefficient Alkylation | Ensure an adequate excess of 1,2-dibromoethane is used to favor the intermolecular cyclization over the dimerization reaction. | The carbanion is more likely to react with the alkylating agent than with another molecule of the starting material. |
Issue 3: Presence of Diethyl Maleate/Fumarate in Transition Metal-Catalyzed Route
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Slow Addition of Diazo Compound | Add the solution of ethyl diazoacetate to the reaction mixture containing the catalyst and 4-bromostyrene dropwise over an extended period. This keeps the concentration of the carbene intermediate low. | Minimized carbene dimerization and maximized cyclopropanation of the styrene. |
| Suboptimal Catalyst Loading | Optimize the catalyst concentration. Too low a concentration may not be efficient in trapping the carbene, while too high a concentration can sometimes promote side reactions. Perform small-scale experiments to find the optimal loading. | An optimal balance between reaction rate and by-product formation, leading to a cleaner reaction profile. |
| Reaction Temperature Too High | Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly suppress the rate of carbene dimerization. | Improved selectivity for the desired cyclopropanation product. |
Experimental Protocols
Protocol 1: Synthesis via Phase-Transfer Catalysis
This protocol is based on the general principles of phase-transfer catalyzed alkylation.
Materials:
-
4-Bromophenylacetonitrile
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Hydrochloric Acid
-
Ethanol
-
Sulfuric Acid
Procedure:
-
Cyclopropanation:
-
To a vigorously stirred solution of 4-bromophenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add 50% aqueous sodium hydroxide (10 eq).
-
Slowly add 1,2-dibromoethane (1.2 eq) to the mixture at room temperature.
-
Heat the reaction to 50-60 °C and monitor the progress by TLC or GC.
-
After completion, cool the reaction, dilute with water, and extract with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(4-bromophenyl)cyclopropanecarbonitrile.
-
-
Hydrolysis and Esterification:
-
Reflux the crude nitrile in a mixture of ethanol, water, and concentrated sulfuric acid until TLC indicates complete conversion to the carboxylic acid.
-
Continue refluxing to effect esterification to the ethyl ester.
-
Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Logical Relationship for Troubleshooting Low Yield in PTC Route
Caption: Troubleshooting workflow for low product yield in the PTC synthesis.
Experimental Workflow for the PTC Synthesis
Caption: Two-step experimental workflow for the PTC synthesis route.
Technical Support Center: Purification of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. This resource is intended for researchers, scientists, and drug development professionals to facilitate a more efficient and effective purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common methods for the synthesis of similar aryl cyclopropanecarboxylates include rhodium-catalyzed cyclopropanation of a styrene derivative with ethyl diazoacetate, or a Kulinkovich-type reaction. Potential impurities may include:
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Unreacted Starting Materials: Such as 4-bromostyrene or the corresponding aromatic ester used in a Kulinkovich reaction.
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Catalyst Residues: Traces of rhodium or titanium complexes from the cyclopropanation reaction.
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Side-Reaction Byproducts: These can include products from the dimerization of the carbene intermediate in rhodium-catalyzed reactions, or ethene and titanium-oxo species in Kulinkovich reactions.
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Solvent and Reagent Residues: Residual solvents from the reaction or workup, and unreacted reagents.
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Hydrolysis Product: 1-(4-bromophenyl)cyclopropanecarboxylic acid, if the ester is hydrolyzed during workup or purification.
Q2: Which purification method is most suitable for this compound?
A2: The most commonly employed and generally effective method for the purification of this compound on a laboratory scale is flash column chromatography on silica gel. For crystalline products, recrystallization can be an excellent method for achieving high purity, particularly on a larger scale.
Q3: My compound appears to be degrading during silica gel column chromatography. What can I do?
A3: The cyclopropane ring can be sensitive to acidic conditions, and silica gel is inherently acidic. If you suspect degradation, you can try the following:
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Neutralize the Silica Gel: Prepare a slurry of silica gel in your starting eluent and add a small amount of a base, such as triethylamine (typically 0.1-1% by volume), to neutralize the acidic sites.
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Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for acid-sensitive compounds.
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Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
Troubleshooting Guides
Column Chromatography Purification
Issue: Poor separation of the desired product from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Optimize the eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. A common eluent system for this compound is a mixture of hexane and ethyl acetate.[1] |
| Column Overloading | Use an appropriate ratio of crude material to silica gel, typically in the range of 1:30 to 1:100 (w/w). |
| Improper Column Packing | Ensure the column is packed uniformly as a slurry to avoid channeling. Do not let the silica gel run dry. |
| Sample Band too Diffuse | Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column in a concentrated band. |
Issue: The product is not eluting from the column.
| Potential Cause | Recommended Solution |
| Solvent System is Too Non-polar | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Strong Adsorption to Silica Gel | If the product is particularly polar, it may be irreversibly adsorbed. Consider using a more polar solvent system or switching to a different stationary phase like alumina. |
Recrystallization Purification
Issue: The compound oils out instead of crystallizing.
| Potential Cause | Recommended Solution |
| Solution is Supersaturated | Try adding a small seed crystal of the pure compound to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also help. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. |
| Inappropriate Solvent System | The solvent may be too good a solvent. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common recrystallization solvents for esters include ethanol, or mixtures like hexane/ethyl acetate or hexane/acetone. |
Issue: Low recovery of the purified product.
| Potential Cause | Recommended Solution |
| Compound has Significant Solubility in the Cold Solvent | Cool the crystallization mixture for a longer period in an ice bath or refrigerator. Minimize the amount of solvent used to wash the crystals. |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
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TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Preparation:
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Select a column of appropriate size based on the amount of crude material (a general rule is to use 30-100 g of silica gel per gram of crude product).
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a 95:5 hexane/ethyl acetate mixture).
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Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
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Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
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Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent like dichloromethane.
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Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
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Begin eluting with the initial non-polar solvent to remove non-polar impurities.
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If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.
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Collect fractions in test tubes or flasks.
-
-
Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
The following tables provide hypothetical, yet realistic, data to illustrate the effectiveness of purification.
Table 1: Illustrative Purity Profile Before and After Column Chromatography
| Sample | Method | Purity (%) | Major Impurities (%) |
| Crude Product | HPLC | 85 | 10 (Unreacted Styrene), 5 (Other Byproducts) |
| Purified Product | HPLC | >98 | <0.5 (Unreacted Styrene), <1.5 (Other Byproducts) |
Table 2: Typical Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 5% to 20% Ethyl Acetate in Hexane |
| Loading | 1g crude product per 50g silica gel |
| Yield of Pure Product | 80-90% |
| Purity (by NMR) | >98% |
Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Optimizing Cyclopropanation Reactions
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cyclopropanation reactions. The goal is to help improve reaction yields, selectivity, and reproducibility in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cyclopropanation experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My cyclopropanation reaction is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors related to reagents, catalysts, or reaction conditions. Below is a systematic guide to diagnosing the problem.
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Catalyst Inactivity or Decomposition: The catalyst is the heart of many cyclopropanation reactions.
-
Verification: Ensure the catalyst is from a reliable supplier and within its expiration date.[1] For methods like the Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active for the reaction to be effective.[1]
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Activation: Some catalysts require activation. The zinc-copper couple in the Simmons-Smith reaction, for example, needs proper activation, which can be enhanced with ultrasound.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.[1] It may be necessary to incrementally increase the catalyst amount (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[1] Conversely, some iron-catalyzed reactions can suffer from deactivation due to olefin polymerization on the catalyst surface.[2]
-
-
Decomposition of Diazo Compound: Diazo compounds are energetic and can be unstable.[1][3]
-
Slow Addition: To minimize side reactions like dimerization, the diazo compound should be added slowly and in a controlled manner, preferably using a syringe pump.[1][3]
-
Temperature Control: Maintain the recommended temperature for the reaction. While many rhodium-catalyzed reactions work well at room temperature, optimization may be required.[1]
-
Purity: Use pure diazo compounds free from acidic impurities, which can accelerate decomposition.[1] In-situ generation of the diazo compound is an alternative if stability is a major concern.[3][4]
-
-
Poor Reactivity of the Alkene: The nature of the alkene substrate is critical.
-
Electronic Effects: Electron-rich alkenes are generally more reactive towards the electrophilic carbenes generated in many catalytic cycles.[1][3] Electron-deficient alkenes are more challenging, and may require more reactive carbene sources or different catalytic systems, such as those based on cobalt or ruthenium.[1][5]
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Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly.[1] In such cases, increasing the reaction time or temperature may improve conversion.[1]
-
-
Presence of Inhibitors: Many cyclopropanation reactions are sensitive to atmospheric conditions and impurities.
-
Water and Oxygen: Catalysts, particularly for Simmons-Smith and rhodium-catalyzed reactions, can be sensitive to air and moisture.[1] It is crucial to use oven-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Purity: Impurities in reagents and solvents can act as inhibitors.[1] Always use purified materials.
-
References
- 1. benchchem.com [benchchem.com]
- 2. air.unimi.it [air.unimi.it]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
Technical Support Center: Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, particularly focusing on reactions experiencing low conversion or yield. The predominant synthetic route discussed is the Phase Transfer Catalyzed (PTC) cyclopropanation of ethyl acrylate with 4-bromobenzyl bromide via a Michael-Initiated Ring Closure (MIRC) mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: A widely used and industrially viable method is the Phase Transfer Catalyzed (PTC) reaction between 4-bromobenzyl bromide and an excess of ethyl acrylate, using a strong base like 50% aqueous sodium hydroxide.[1] This method, known as a Michael-Initiated Ring Closure (MIRC), is advantageous due to its use of inexpensive reagents, mild reaction conditions, and operational simplicity.[2][3]
Q2: What is the underlying mechanism of the PTC-MIRC synthesis?
A2: The reaction proceeds in two main stages facilitated by the phase transfer catalyst (e.g., a quaternary ammonium salt like Tetrabutylammonium Bromide, TBAB):[3]
-
Michael Addition: The base deprotonates the α-carbon of the 4-bromobenzyl bromide in the organic phase, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient double bond of ethyl acrylate in a conjugate addition.
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Intramolecular Cyclization (Ring Closure): The resulting enolate intermediate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromide, displacing it and forming the cyclopropane ring.
Q3: How does the Phase Transfer Catalyst (PTC) work in this reaction?
A3: The PTC, typically a quaternary ammonium salt (Q+X-), facilitates the reaction between reactants in immiscible phases (aqueous NaOH and the organic solvent containing the substrates).[4] The catalyst transports the hydroxide anion (OH-) from the aqueous phase into the organic phase as a more reactive, less hydrated ion pair (Q+OH-). This ion pair is a strong enough base to deprotonate the 4-bromobenzyl bromide, initiating the reaction.[5]
Troubleshooting Low Conversion and Yield
Low yield is a common problem that can be attributed to several factors, from reagent quality to reaction conditions. The following sections address specific issues and provide actionable solutions.
Issue 1: Reaction is Sluggish or Incomplete
If you observe a significant amount of unreacted 4-bromobenzyl bromide, consider the following causes and solutions.
| Potential Cause | Recommended Solution & Explanation |
| Inefficient Agitation | Increase the stirring speed significantly. PTC reactions are highly dependent on the interfacial area between the aqueous and organic phases. Vigorous stirring maximizes this area, enhancing the rate of anion transfer by the catalyst and leading to a faster reaction.[4][6] |
| Inactive or Inappropriate Catalyst | Ensure the PTC is pure and has sufficient lipophilicity. For this reaction, quaternary ammonium salts with longer alkyl chains (e.g., Tetrabutylammonium or Tetrahexylammonium salts) are generally more effective than those with short chains (e.g., Tetramethylammonium).[4] Consider adding 1-5 mol% of the catalyst. |
| Insufficient Base Strength or Concentration | Use a concentrated aqueous base, typically 50% w/w NaOH or KOH. Dilute bases are often ineffective. The high concentration of the base enhances the extraction of the hydroxide anion by the PTC.[1] |
| Low Reaction Temperature | Gently warm the reaction mixture. While the reaction is often run at room temperature, a modest increase to 40-50°C can significantly increase the reaction rate. However, be cautious, as higher temperatures may promote side reactions.[1] |
| Presence of Water in the Organic Phase | While the reaction requires an aqueous phase, excess water in the organic phase can solvate the transferred anion, reducing its reactivity. Using a less polar organic solvent (like toluene instead of dichloromethane) can minimize water dissolution and enhance reaction rates.[5] |
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on a TLC plate or peaks in GC/LC-MS analysis indicates side reactions are occurring.
| Potential Side Reaction | Identification & Mitigation |
| Polymerization of Ethyl Acrylate | Identification: Formation of a viscous, sticky, or solid polymeric mass. Mitigation: Ethyl acrylate can polymerize under strongly basic conditions.[7][8] To minimize this, add the 4-bromobenzyl bromide solution slowly to the mixture of ethyl acrylate, base, and catalyst. This keeps the concentration of the initiating carbanion low at any given time. Ensure the ethyl acrylate contains an inhibitor like MEHQ.[9] |
| Self-Condensation of 4-bromobenzyl bromide | Identification: Formation of 4,4'-dibromodibenzyl ether (under basic conditions) or other coupling products. Mitigation: This can occur if the concentration of the 4-bromobenzyl bromide carbanion is too high. Similar to preventing polymerization, slow addition of the benzyl bromide is recommended. Maintaining a slight excess of ethyl acrylate can also favor the desired reaction pathway. |
| Elimination Reaction | Identification: Formation of bromostyrene derivatives. Mitigation: This is less common for benzylic substrates compared to secondary or tertiary alkyl halides but can be promoted by high temperatures and very strong, hindered bases. If suspected, try running the reaction at a lower temperature. |
Representative Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
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4-bromobenzyl bromide
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Ethyl acrylate (stabilized with MEHQ)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
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Toluene
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Deionized Water
-
Saturated Sodium Chloride solution (Brine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add ethyl acrylate (3.0 eq.), toluene (2-3 mL per mmol of benzyl bromide), Tetrabutylammonium bromide (0.02 eq.), and 50% aqueous NaOH (5.0 eq.).
-
Vigorous Stirring: Begin vigorous stirring (e.g., >500 RPM) to ensure proper mixing of the two phases.
-
Substrate Addition: Dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of toluene and add it to the addition funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature or with gentle heating (e.g., 40°C) for 2-6 hours. Monitor the consumption of 4-bromobenzyl bromide by TLC or GC.
-
Work-up: Once the reaction is complete, stop stirring and allow the phases to separate. Dilute the mixture with additional toluene and water.
-
Extraction: Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visual Guides
Reaction Mechanism
The diagram below illustrates the Michael-Initiated Ring Closure (MIRC) pathway for the synthesis, highlighting the role of the Phase Transfer Catalyst (PTC).
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. biomedres.us [biomedres.us]
- 7. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. lgchemon.com [lgchemon.com]
Technical Support Center: Preparation of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on two primary synthetic routes: the reaction of 4-bromostyrene with ethyl diazoacetate, and the Michael-Initiated Ring Closure (MIRC) pathway.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst or reagents. | Ensure the catalyst (e.g., copper or rhodium complex for the diazoacetate method) is fresh and handled under appropriate inert conditions. Verify the quality and concentration of reagents, particularly ethyl diazoacetate, which can decompose upon storage. For MIRC reactions, ensure the base is of sufficient strength and freshly prepared. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Carbene-based cyclopropanations can be sensitive to temperature, affecting both yield and selectivity. MIRC reactions may require specific temperatures to facilitate both the initial Michael addition and the subsequent intramolecular cyclization. | |
| Presence of inhibitors. | Ensure all starting materials and solvents are free from impurities that could inhibit the catalyst or react with the reagents. For example, water or alcohols can quench the base in MIRC reactions. | |
| Formation of Multiple Products (Poor Selectivity) | Isomer formation (cis/trans). | In the reaction of 4-bromostyrene with ethyl diazoacetate, the choice of catalyst and solvent can significantly influence the diastereoselectivity. Consider screening different catalysts and solvents to favor the desired isomer. |
| Incomplete cyclization in MIRC. | If the Michael adduct is isolated but the desired cyclopropane is not formed, the cyclization step may be inefficient. This could be due to an insufficiently strong base, steric hindrance, or a reaction temperature that is too low. Consider using a stronger base (e.g., sodium hydride instead of a weaker carbonate base) or increasing the reaction temperature for the cyclization step. | |
| Presence of Polymeric Byproducts | Polymerization of starting materials. | This is a common issue with reactive alkenes like 4-bromostyrene. Ensure the reaction is carried out under controlled conditions (e.g., slow addition of reagents, optimal temperature) to minimize polymerization. Adding a polymerization inhibitor to the starting alkene, if compatible with the reaction conditions, can also be beneficial. |
| Difficulty in Product Purification | Co-elution of isomers or byproducts. | If isomers are difficult to separate by column chromatography, consider derivatization to diastereomers that may be more easily separable. Alternatively, explore different stationary phases or solvent systems for chromatography. For MIRC reactions where the uncyclized Michael adduct is a major impurity, optimizing the reaction to drive the cyclization to completion is the best approach. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when synthesizing this compound using 4-bromostyrene and ethyl diazoacetate?
A1: The most prevalent side reactions include the formation of a mixture of cis and trans diastereomers of the product. The ratio of these isomers is highly dependent on the catalyst and reaction conditions used. Another common side reaction is the dimerization of the carbene intermediate derived from ethyl diazoacetate to form diethyl fumarate and diethyl maleate. Polymerization of the 4-bromostyrene starting material can also occur, especially at elevated temperatures or in the presence of radical initiators.
Q2: In a Michael-Initiated Ring Closure (MIRC) synthesis, I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could this be?
A2: A common byproduct in MIRC reactions involving malonate esters is the double addition product, where two molecules of the Michael acceptor (e.g., an activated 4-bromophenyl alkene) react with one molecule of the malonate. Additionally, self-condensation of the malonate ester or polymerization of the Michael acceptor can lead to higher molecular weight impurities.
Q3: How can I minimize the formation of the uncyclized Michael adduct in a MIRC synthesis?
A3: To favor the intramolecular cyclization and minimize the accumulation of the Michael adduct, consider the following:
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Choice of Base: A strong, non-nucleophilic base is often required to facilitate the intramolecular ring-closing step.
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Reaction Time and Temperature: Allowing for a longer reaction time or gradually increasing the temperature after the initial Michael addition can promote cyclization.
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Solvent: The choice of solvent can influence the solubility and reactivity of the intermediates. Aprotic polar solvents often favor such reactions.
Q4: My final product is an oil, but I suspect it is impure. What are the recommended purification techniques?
A4: this compound is typically a liquid or low-melting solid.[1] The primary method for purification is silica gel flash column chromatography. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing the proportion of ethyl acetate.[2] Careful monitoring by thin-layer chromatography (TLC) is essential to achieve good separation from byproducts.
Experimental Protocols
Method 1: Cyclopropanation of 4-Bromostyrene with Ethyl Diazoacetate
-
Reaction Setup: To a solution of 4-bromostyrene (1.0 eq) and a suitable catalyst (e.g., a rhodium(II) or copper(I) complex, 0.1-1 mol%) in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent dropwise over a period of 1-2 hours at the desired temperature (e.g., room temperature or reflux).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel flash column chromatography using a gradient of ethyl acetate in hexane to isolate the desired this compound.
Method 2: Michael-Initiated Ring Closure (MIRC)
-
Michael Addition: To a solution of a suitable Michael acceptor, such as ethyl (E)-3-(4-bromophenyl)acrylate (1.0 eq), and a nucleophile, for instance, the sodium salt of diethyl malonate (1.1 eq), in a suitable solvent like ethanol, stir the mixture at room temperature until the Michael addition is complete (monitored by TLC).
-
Cyclization: Add a strong base (e.g., sodium ethoxide in ethanol) to the reaction mixture and heat to reflux to induce intramolecular cyclization.
-
Work-up: After completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by silica gel column chromatography.
Visualizations
References
Technical Support Center: Optimizing Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the synthesis of this compound?
A1: The synthesis is typically achieved via the cyclopropanation of 4-bromostyrene with ethyl diazoacetate. The most commonly employed and effective catalysts for this transformation are based on rhodium(II), copper(I), and palladium(II) complexes. Each catalyst system offers distinct advantages in terms of reactivity, selectivity, and cost.
Q2: What are the primary side reactions to be aware of during this synthesis?
A2: The most prevalent side reaction is the dimerization of ethyl diazoacetate to form diethyl maleate and diethyl fumarate. This is often favored at higher temperatures and with certain catalysts. Other potential side reactions include C-H insertion products and oligomerization of the styrene. Careful control of reaction conditions, particularly the slow addition of ethyl diazoacetate, can minimize these undesired products.[1]
Q3: How can I improve the diastereoselectivity of the reaction?
A3: The diastereoselectivity (trans/cis ratio) of the cyclopropanation is influenced by the catalyst, solvent, and temperature. For many styrene cyclopropanations, rhodium(II) catalysts, such as rhodium(II) acetate, tend to favor the formation of the trans diastereomer. The choice of ligands on the metal center can also play a crucial role in controlling stereoselectivity.
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete conversion can be due to several factors. Ensure that the catalyst is active and not poisoned. Many cyclopropanation catalysts are sensitive to air and moisture, so it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Impurities in the reagents, particularly the styrene or ethyl diazoacetate, can also inhibit the catalyst. Additionally, insufficient catalyst loading or a reaction temperature that is too low can lead to incomplete reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Catalyst deactivation | Ensure rigorous exclusion of air and moisture by using oven-dried glassware and an inert atmosphere. Purify reagents and solvents before use.[2] |
| Suboptimal reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition and side reactions. | |
| Incorrect catalyst loading | Experiment with increasing the catalyst loading in small increments. | |
| Formation of Diethyl Maleate/Fumarate | High local concentration of ethyl diazoacetate | Use a syringe pump to add the ethyl diazoacetate solution slowly over an extended period (e.g., 4-8 hours).[2] |
| High reaction temperature | Conduct the reaction at a lower temperature to disfavor the dimerization pathway. | |
| Poor Diastereoselectivity | Inappropriate catalyst choice | Screen different catalysts (Rh, Cu, Pd) and ligands to find the optimal system for the desired diastereomer. |
| Solvent effects | Evaluate the reaction in a range of solvents with varying polarities. | |
| Difficulty in Product Purification | Co-elution with side products | Optimize the reaction conditions to minimize side product formation. For purification, consider using a different stationary phase or solvent system for column chromatography. |
Catalyst Performance Data
The selection of a catalyst is a critical step in optimizing the yield and selectivity of the cyclopropanation reaction. Below is a summary of representative data for different catalyst systems in the cyclopropanation of styrene derivatives with ethyl diazoacetate.
| Catalyst | Ligand/Counter-ion | Substrate | Solvent | Temp (°C) | Yield (%) | trans:cis Ratio | Reference |
| Rh₂(OAc)₄ | Acetate | Styrene | CH₂Cl₂ | 25 | 95 | 75:25 | [2] |
| Cu(acac)₂ | Acetylacetonate | Styrene | Dioxane | 80 | 85 | 70:30 | [3] |
| Pd(OAc)₂ | Acetate | Styrene | - | - | - | - | [3] |
| Cu(OTf) | Triflate | Styrene | CH₂Cl₂ | 25 | High | Predominantly trans | [4] |
Note: This data is for the cyclopropanation of styrene and serves as a general guide. Optimal conditions for 4-bromostyrene may vary.
Experimental Protocols
Protocol 1: Rhodium(II)-Catalyzed Cyclopropanation of 4-Bromostyrene
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, add 4-bromostyrene (1.0 equiv) and anhydrous dichloromethane (DCM).
-
Add the dirhodium(II) catalyst, such as rhodium(II) acetate (Rh₂(OAc)₄, 0.5-1 mol%).
-
Prepare a solution of ethyl diazoacetate (EDA, 1.2 equiv) in anhydrous DCM.
-
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at room temperature.[2]
-
Monitor the reaction progress by TLC or GC-MS. After the addition is complete, continue stirring for an additional 1-2 hours until the starting material is consumed.
-
Carefully quench any remaining EDA by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Copper(I)-Catalyzed Cyclopropanation of 4-Bromostyrene
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the copper(I) catalyst, such as copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈, 1-5 mol%), in anhydrous toluene.
-
Add 4-bromostyrene (1.0 equiv) to the catalyst solution.
-
Slowly add a solution of ethyl diazoacetate (1.1 equiv) in anhydrous toluene to the reaction mixture at room temperature over several hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
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Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the desired product.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision-making logic for catalyst selection in the cyclopropanation reaction.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, with a specific focus on the impact of the reaction solvent. The information is presented in a question-and-answer format to address common issues and challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the rhodium(II)-catalyzed cyclopropanation of 4-bromostyrene with ethyl diazoacetate (EDA). This reaction involves the in-situ generation of a rhodium carbene intermediate which then reacts with the alkene.
Q2: Why is the choice of solvent critical in this synthesis?
A2: The solvent plays a crucial role in the rhodium-catalyzed cyclopropanation reaction. It can significantly impact the reaction's yield, purity of the product, and in the case of chiral catalysts, the enantioselectivity. The solvent can influence the stability and reactivity of the rhodium carbene intermediate and can also coordinate to the catalyst, potentially inhibiting its activity.
Q3: What are the generally recommended solvents for this reaction?
A3: Non-polar, non-coordinating solvents are generally recommended to maximize the reaction yield and catalyst efficiency. Halogenated solvents such as dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used. Hydrocarbon solvents like hexanes or pentane can also be employed.
Q4: Can I use polar or coordinating solvents like THF or Ethyl Acetate?
A4: While some studies on related cyclopropanations have shown that coordinating solvents like ethyl acetate can sometimes enhance enantioselectivity with chiral catalysts, they often have a detrimental effect on the reaction yield. These solvents can coordinate to the rhodium catalyst, potentially deactivating it and leading to lower conversion rates. Therefore, their use should be carefully considered and optimized.
Q5: Are there any "green" or more environmentally friendly solvent alternatives?
A5: Yes, recent studies have explored more environmentally benign solvents for rhodium-catalyzed cyclopropanations. Dimethyl carbonate (DMC) has been identified as a promising green alternative to halogenated solvents like DCM. It has been shown to be effective, and in some cases, can even lead to higher enantioselectivity at lower catalyst loadings.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Catalyst Inactivity: The rhodium(II) catalyst may have decomposed due to exposure to air or moisture. 2. Solvent Inhibition: The chosen solvent may be coordinating to and deactivating the catalyst. 3. Impure Reagents: Impurities in the 4-bromostyrene or ethyl diazoacetate can poison the catalyst. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Catalyst Handling: Ensure the rhodium(II) catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried. 2. Solvent Choice: Switch to a non-polar, non-coordinating solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or pentane. Avoid coordinating solvents such as THF, ethyl acetate, or acetone if yield is the primary concern. 3. Reagent Purification: Purify the 4-bromostyrene and ethyl diazoacetate before use. 4. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Side Products (e.g., diethyl maleate and fumarate) | 1. High Concentration of Ethyl Diazoacetate (EDA): Dimerization of EDA can occur if its concentration is too high. 2. Inefficient Trapping of the Carbene: The reaction between the rhodium carbene and 4-bromostyrene is slower than the dimerization of the carbene. | 1. Slow Addition of EDA: Add the ethyl diazoacetate solution slowly to the reaction mixture using a syringe pump over several hours. This maintains a low steady-state concentration of EDA. 2. Increase Alkene Concentration: Use a slight excess of 4-bromostyrene to favor the cyclopropanation reaction over carbene dimerization. |
| Inconsistent Reaction Times | 1. Variable Solvent Quality: Residual water or other impurities in the solvent can affect catalyst activity. 2. Inconsistent Stirring: Inadequate mixing can lead to localized high concentrations of reagents. | 1. Use High-Purity, Dry Solvents: Always use freshly distilled or anhydrous grade solvents. 2. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. |
| Difficulty in Product Purification | 1. Catalyst Residue: The rhodium catalyst can sometimes be difficult to remove from the product. | 1. Filtration: After the reaction, pass the crude mixture through a short plug of silica gel to remove the majority of the catalyst. 2. Optimized Chromatography: Use a suitable solvent system for column chromatography to effectively separate the product from any remaining catalyst and other impurities. |
Data Presentation
The following table summarizes the impact of different solvent types on the synthesis of this compound and related rhodium-catalyzed cyclopropanations, based on literature findings.
| Solvent | Solvent Type | General Impact on Yield | General Impact on Purity | General Impact on Reaction Time | Notes |
| Dichloromethane (DCM) | Halogenated, Non-coordinating | Generally Good to Excellent | Good | Moderate | A standard and widely used solvent for this type of reaction.[2] |
| 1,2-Dichloroethane (DCE) | Halogenated, Non-coordinating | Good to Excellent | Good | Moderate | Similar to DCM, can be used at higher temperatures if needed. |
| Pentane/Hexane | Aliphatic Hydrocarbon, Non-coordinating | Good | Good | Moderate to Long | Good non-polar choice, may require longer reaction times.[3] |
| Toluene | Aromatic Hydrocarbon, Non-coordinating | Moderate to Good | Good | Moderate | Can be used, but may be less optimal than halogenated solvents. |
| Dimethyl Carbonate (DMC) | Carbonate, Weakly Coordinating | Good to Excellent | Good | Moderate | A greener alternative to halogenated solvents; may enhance enantioselectivity.[1] |
| Ethyl Acetate (EtOAc) | Ester, Coordinating | Can be Low | Variable | Variable | May decrease yield due to catalyst inhibition, but can improve enantioselectivity in some cases. |
| Tetrahydrofuran (THF) | Ether, Coordinating | Generally Low | Variable | Variable | Strong coordination to the catalyst often leads to significantly reduced yields. |
Experimental Protocols
General Procedure for the Rhodium(II)-Catalyzed Synthesis of this compound
Materials:
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Rhodium(II) acetate dimer [Rh₂(OAc)₄] (or another suitable Rh(II) catalyst)
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4-Bromostyrene
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Ethyl diazoacetate (EDA)
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Anhydrous dichloromethane (DCM)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware (round-bottom flask, dropping funnel/syringe pump, condenser)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Initial Charge: To the flask, add 4-bromostyrene (1.0 eq) and the rhodium(II) catalyst (e.g., 0.5-1.0 mol%). Dissolve these in anhydrous dichloromethane.
-
EDA Addition: Prepare a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture at room temperature over a period of 4-6 hours using a syringe pump. A slow addition is crucial to minimize the formation of diethyl maleate and fumarate side products.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ETD | In Situ Kinetic Studies on Rhodium (II) Carboxylate Catalysts with Cyclopropanation Reactions | ID: mw22v6330 | Emory Theses and Dissertations [etd.library.emory.edu]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: A Technical Guide to Temperature Optimization
For researchers, scientists, and professionals in drug development, the synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key building block in various pharmaceutical compounds, can present challenges. Achieving high yield and purity is critically dependent on precise temperature control. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during its synthesis, with a focus on temperature optimization.
The formation of this compound typically proceeds via the cyclopropanation of 4-bromostyrene. The most common methods employ either transition metal catalysis, primarily with rhodium or copper compounds, or phase-transfer catalysis (PTC). The choice of method significantly influences the optimal temperature range and potential side reactions.
Troubleshooting Guide: Temperature-Related Issues
A primary challenge in this synthesis is the thermal instability of the carbene precursor, often ethyl diazoacetate (EDA). Uncontrolled temperatures can lead to its decomposition, resulting in the formation of dimers (diethyl maleate and fumarate) and other impurities, which complicates purification and reduces the overall yield of the desired cyclopropane.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the cyclopropanation is not being met, leading to a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments. For rhodium-catalyzed reactions, the optimal range is often between 20-40°C. For some copper-based systems, slightly elevated temperatures may be needed. For PTC reactions, a temperature around 40°C is a good starting point. |
| Reaction temperature is too high: This leads to the rapid decomposition of ethyl diazoacetate, forming side products instead of reacting with 4-bromostyrene. | Maintain the reaction at a lower temperature. For reactions involving EDA, it is crucial to keep the temperature below its decomposition point. Consider the slow, dropwise addition of EDA to the reaction mixture to maintain a low concentration and better control the exotherm. | |
| Catalyst deactivation: High temperatures can lead to the degradation of the catalyst, especially some sensitive organometallic complexes. | Ensure the chosen catalyst is stable at the intended reaction temperature. If catalyst deactivation is suspected, consider using a lower temperature for a longer duration. | |
| Formation of Significant Impurities (e.g., Diethyl Maleate/Fumarate) | Excessive local temperature: Even if the overall reaction temperature is controlled, poor mixing can create localized "hot spots" where EDA decomposes. | Ensure vigorous and efficient stirring throughout the reaction. The slow addition of EDA is also critical in mitigating this issue. |
| High overall reaction temperature: As mentioned, elevated temperatures favor the dimerization of the carbene derived from EDA. | Reduce the overall reaction temperature. For many rhodium and copper-catalyzed cyclopropanations of styrenes, conducting the reaction at room temperature or even 0°C can significantly suppress the formation of these dimeric by-products. | |
| Poor Diastereoselectivity (if applicable) | High reaction temperature: Higher temperatures can reduce the energy difference between the transition states leading to different diastereomers, resulting in a lower diastereomeric excess. | Lowering the reaction temperature is a common strategy to improve diastereoselectivity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the rhodium-catalyzed synthesis of this compound?
A1: For rhodium-catalyzed cyclopropanation of styrenes with ethyl diazoacetate, the reaction is typically conducted at or slightly above room temperature, generally in the range of 20°C to 40°C. It is often beneficial to start at room temperature and gently warm if the reaction is slow.
Q2: Can I run the copper-catalyzed reaction at a higher temperature to speed it up?
A2: While some copper catalysts may require slightly higher temperatures than their rhodium counterparts, it is crucial to balance reaction rate with the stability of ethyl diazoacetate. Exceeding the optimal temperature window can lead to a significant decrease in yield due to EDA decomposition. A careful optimization study is recommended, starting from room temperature and gradually increasing.
Q3: What is a typical temperature for the phase-transfer catalyzed (PTC) synthesis?
A3: The PTC-mediated cyclopropanation often utilizes a different mechanism and reagents. A common temperature for such reactions is around 40°C, often at the reflux temperature of a solvent mixture like cyclohexane/ethyl ether.[2]
Q4: I am observing a significant amount of diethyl maleate and fumarate in my product mixture. What is the most likely cause?
A4: The formation of these side products is a clear indication of the dimerization of the carbene generated from ethyl diazoacetate. This is most commonly caused by an excessively high reaction temperature or poor control over the local concentration of EDA. To mitigate this, reduce the reaction temperature and ensure the slow, controlled addition of ethyl diazoacetate to the reaction mixture.
Q5: How does temperature affect the diastereoselectivity of the cyclopropanation?
A5: In general, lower reaction temperatures favor higher diastereoselectivity. This is because at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to the thermodynamically preferred diastereomer.[1]
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis
This protocol is a general guideline for the rhodium-catalyzed cyclopropanation of 4-bromostyrene.
Materials:
-
4-Bromostyrene
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Ethyl diazoacetate (EDA)
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Rhodium(II) octanoate dimer [Rh₂(OAc)₄] or a similar rhodium catalyst
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Dichloromethane (DCM), anhydrous
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-bromostyrene (1.0 eq) and the rhodium catalyst (0.1-1 mol%) in anhydrous DCM.
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Place the dropping funnel containing a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM.
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Maintain the reaction mixture at room temperature (20-25°C) with vigorous stirring.
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Add the EDA solution dropwise to the reaction mixture over a period of 2-4 hours. The slow addition is crucial to control the reaction rate and temperature.
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After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Upon completion, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography on silica gel.
Temperature Optimization Notes:
-
If the reaction is sluggish at room temperature, the temperature can be gradually increased to 30-40°C.
-
If significant EDA decomposition is observed, consider running the reaction at a lower temperature (e.g., 0°C) by using an ice bath.
Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis
This protocol provides a general method for the PTC-mediated synthesis.
Materials:
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4-Bromostyrene
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Ethyl bromoacetate
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50% aqueous sodium hydroxide (NaOH) solution
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A phase-transfer catalyst (e.g., benzyltriethylammonium chloride, TEBAC)
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Toluene or another suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, combine 4-bromostyrene (1.0 eq), ethyl bromoacetate (1.2 eq), and the phase-transfer catalyst (2-5 mol%) in toluene.
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With vigorous stirring, add the 50% aqueous NaOH solution dropwise.
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Heat the reaction mixture to 40-50°C and maintain this temperature for 4-8 hours, or until the reaction is complete as monitored by TLC/GC-MS.
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After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Temperature Optimization Notes:
-
The optimal temperature for PTC reactions can vary depending on the specific catalyst and substrates. A temperature range of 40-60°C is a good starting point for optimization.
-
Ensure efficient stirring to maximize the interfacial area between the aqueous and organic phases.
Data Presentation
Table 1: Effect of Temperature on Yield for a Typical Rhodium-Catalyzed Cyclopropanation of 4-Bromostyrene
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Notes |
| 0 | 24 | 65 | Good diastereoselectivity, slow reaction rate. |
| 25 (Room Temp) | 16 | 85 | Optimal balance of yield and reaction time. |
| 40 | 8 | 75 | Increased rate, but some formation of EDA dimers observed. |
| 60 | 4 | 50 | Significant decomposition of EDA, lower yield of desired product. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific experimental setup and conditions.
Visualizations
Caption: Workflow for temperature optimization in the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or high impurity levels in the synthesis.
References
Work-up procedures to improve the purity of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This technical support guide provides troubleshooting procedures and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up and purification of this compound.
Issue 1: Low Purity After Initial Extraction
Q1: My crude product purity is low after the initial aqueous work-up and extraction. What are the likely impurities and how can I remove them?
A1: Low purity after initial extraction is often due to the presence of unreacted starting materials, reaction byproducts, or decomposition products. The exact nature of the impurities will depend on the synthetic route used.
Common Impurities and Removal Strategies:
| Impurity | Likely Source | Recommended Work-up/Purification Step |
| Unreacted 4-bromostyrene | Phase-transfer catalyzed cyclopropanation with ethyl diazoacetate. | Column Chromatography: Use a non-polar eluent system (e.g., Hexane/Ethyl Acetate 98:2) to elute the non-polar 4-bromostyrene before the desired product. |
| Unreacted Ethyl 4-bromocinnamate | Simmons-Smith or similar cyclopropanation reactions. | Column Chromatography: A gradient elution with Hexane/Ethyl Acetate (starting from 98:2 and gradually increasing the polarity) can effectively separate the starting material from the product. |
| Diethyl maleate and fumarate | Dimerization of ethyl diazoacetate. | Column Chromatography: These byproducts are generally more polar than the desired product and will elute later. |
| Polymeric materials | Side reactions of the starting materials or reagents. | Filtration/Washing: If insoluble, these can sometimes be removed by filtration. Otherwise, they will likely remain at the baseline during column chromatography. |
| 1-(4-bromophenyl)cyclopropanecarboxylic acid | Hydrolysis of the ethyl ester during aqueous work-up.[1][2][3] | Aqueous Wash: Wash the organic layer with a mild base such as saturated sodium bicarbonate (NaHCO₃) solution to remove the acidic impurity.[4] |
Experimental Protocol: Standard Aqueous Work-up
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to quench the reaction.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
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Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity
Q2: I have an impurity that co-elutes with my product during column chromatography. How can I improve the separation?
A2: Impurities with similar polarity to the desired product, such as diastereomers or regioisomers, can be challenging to separate.
Strategies for Improved Separation:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes, a switch from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system can alter the selectivity of the separation.
-
Gradient Elution: Employ a very shallow gradient of the polar solvent to improve resolution.
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Column Size and Packing: Use a longer column with a smaller particle size silica gel for higher resolution. Ensure the column is packed properly to avoid channeling.
-
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for purification.
Experimental Protocol: Recrystallization
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Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to screen for esters include ethanol, methanol/water, acetone/water, and heptane/ethyl acetate.[5]
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Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent system for flash column chromatography of this compound?
A3: A common and effective eluent system is a mixture of hexane and ethyl acetate.[4] The optimal ratio will depend on the specific impurities present, but a typical starting point is a 95:5 to 90:10 hexane:ethyl acetate mixture. A shallow gradient increasing the proportion of ethyl acetate can be used to elute the product while leaving more polar impurities on the column.
Q4: My product appears as an oil, but I've seen reports of it being a solid. How can I induce crystallization?
A4: this compound is often a low-melting solid or a thick oil at room temperature. To induce crystallization:
-
Purity: Ensure the oil is of high purity (>95%), as impurities can inhibit crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask containing the oil below the liquid surface. The imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to act as a seed crystal.
-
Solvent: Add a small amount of a non-polar solvent in which the compound is poorly soluble (e.g., hexane or pentane) and cool the mixture.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and can reveal the presence of impurities if they are present in significant amounts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and is particularly useful for separating diastereomers if they are present.
Experimental Workflows and Diagrams
Below are diagrams illustrating the general purification workflow and a troubleshooting decision tree.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods used to characterize Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical synthesis. Below, we compare the utility of various spectroscopic and chromatographic techniques, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the appropriate analytical tools for quality control and characterization of this compound and related structures.
Introduction
This compound (CAS No. 1215205-50-7, Molecular Formula: C₁₂H₁₃BrO₂) is a valuable building block in medicinal chemistry. Its purity and structural integrity are paramount for the synthesis of safe and effective drug candidates. Accurate characterization through a combination of analytical techniques is therefore essential. This guide focuses on the most common and effective methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Each technique provides unique information about the compound's atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Data:
The following data is for the closely related stereoisomer, Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate, which is expected to have nearly identical NMR spectra to the racemic mixture.
| Technique | Observed Chemical Shifts (δ) in ppm | Inferred Structural Fragments |
| ¹H NMR | 7.11 – 7.02 (m, 2H), 7.01 – 6.92 (m, 2H), 4.17 (q, J = 7.1 Hz, 2H), 2.50 (dt, J = 9.9, 5.2 Hz, 1H), 1.84 (dt, J = 9.1, 4.8 Hz, 1H), 1.63 – 1.56 (m, 1H), 1.31 – 1.25 (m, 4H) | Aromatic protons of the 4-bromophenyl group, ethyl ester protons (CH₂ and CH₃), and cyclopropane ring protons. |
| ¹³C NMR | 173.44, 161.75 (d, J = 244.5 Hz), 135.87 (d, J = 3.0 Hz), 127.89, 115.43 (d, J = 21.4 Hz), 60.92, 25.58, 24.15, 17.04, 14.41 | Carbonyl carbon of the ester, aromatic carbons (including the carbon attached to bromine), ethyl group carbons, and cyclopropane ring carbons. |
Comparison with Alternatives:
While ¹H NMR provides information on the proton environment and their coupling, ¹³C NMR is crucial for determining the carbon skeleton of the molecule. For a comprehensive structural confirmation, acquiring both types of spectra is highly recommended. Two-dimensional NMR techniques, such as COSY and HSQC, could be employed for more complex structures or to definitively assign all signals, but are often not necessary for a molecule of this complexity if the 1D spectra are of high quality.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1730 |
| C-O (Ester) | ~1250-1100 |
| C-H (Aromatic) | ~3100-3000 |
| C=C (Aromatic) | ~1600-1450 |
| C-H (Aliphatic) | ~3000-2850 |
| C-Br | ~600-500 |
Comparison with Alternatives:
FT-IR is an excellent tool for quick confirmation of the presence of key functional groups, particularly the ester carbonyl. It is faster and less expensive than NMR. However, it does not provide the detailed connectivity information that NMR does. Raman spectroscopy could be an alternative for observing certain vibrational modes, but FT-IR is more commonly used for routine characterization of organic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass-to-Charge Ratios (m/z):
| Technique | Expected m/z Value | Interpretation |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺: 270.0171 | Confirms the elemental composition (C₁₂H₁₄BrO₂). |
| Electron Ionization (EI-MS) | M⁺˙ at m/z 269 and 271 (approx. 1:1 ratio) | Molecular ion peak showing the characteristic isotopic pattern of bromine. |
| Key Fragments | Fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the entire ester group. |
Comparison with Alternatives:
Different ionization techniques can be employed. EI-MS provides valuable fragmentation information that can be used for structural elucidation, while softer ionization techniques like Electrospray Ionization (ESI), often used with HRMS, are excellent for accurately determining the molecular weight. The choice of technique depends on the specific information required.
Chromatographic Analysis
Chromatography is essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reversed-phase method would be most suitable for this compound.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., in a 70:30 v/v ratio) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Comparison with Alternatives:
Gas Chromatography (GC) could also be a suitable technique for purity analysis, as this compound is likely to be sufficiently volatile and thermally stable. The choice between HPLC and GC would depend on the available instrumentation and the nature of the expected impurities. For chiral purity analysis, a chiral HPLC column would be necessary.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Filter and degas the mobile phase before use.
-
Sample Preparation: Accurately weigh a small amount of the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, C18 column, and a UV detector.
-
Analysis: Equilibrate the column with the mobile phase. Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: General workflow for the analytical characterization.
Comparative Analysis of Purity Determination for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: A Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API)[1][2]. This document outlines detailed experimental protocols, presents comparative data in a structured format, and offers visual workflows to aid in method selection and implementation.
Introduction to Purity Analysis
The purity of pharmaceutical intermediates like this compound can be influenced by various factors, including starting materials, reagents, catalysts, solvents, and degradation products[1]. A robust analytical method is essential to detect and quantify these impurities. While HPLC is a primary method for purity profiling due to its versatility and sensitivity, other techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer orthogonal approaches for a comprehensive purity assessment[3][4][5].
This guide will focus on a comparative analysis of the following methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for purity determination of non-volatile and thermally labile compounds.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for separating enantiomers, as many cyclopropane derivatives are chiral and their stereochemistry is crucial for biological activity[6][7][8][9].
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require a reference standard for the impurities.
Comparative Data Summary
The following table summarizes the key performance attributes of each analytical method for the purity analysis of this compound.
| Parameter | RP-HPLC | Chiral HPLC | GC-MS | qNMR |
| Primary Use | Purity, Impurity Profiling | Enantiomeric Purity | Volatile Impurities, Residual Solvents | Absolute Purity, Structural Confirmation |
| Typical Column | C18, 5 µm, 4.6 x 250 mm | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm | Capillary column (e.g., DB-5ms) | Not Applicable |
| Mobile/Carrier | Acetonitrile/Water Gradient | Hexane/Isopropanol | Helium | Deuterated Solvent (e.g., CDCl₃) |
| Detection | UV-Vis (254 nm) | UV-Vis (254 nm) | Mass Spectrometry (MS) | ¹H NMR |
| LOD/LOQ | Low (ng range) | Low (ng range) | Very Low (pg range) | Higher (µg range) |
| Sample Prep | Simple dissolution | Simple dissolution | Dissolution, possible derivatization | Simple dissolution |
| Analysis Time | 15-30 min | 20-40 min | 20-45 min | 5-15 min |
| Key Advantage | Robust, versatile | Specific for stereoisomers | High sensitivity for volatiles | No impurity standards needed |
| Key Limitation | Not suitable for volatiles | Specific to enantiomers | Not for non-volatile compounds | Lower sensitivity |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Method
This method is designed for the quantitative determination of the purity of this compound and its non-chiral, non-volatile impurities.
-
Apparatus and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is calculated based on the area percent method:
Chiral HPLC Method
This method is crucial for determining the enantiomeric excess (e.e.) of this compound.
-
Apparatus and Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Racemic and enantiomerically enriched samples
-
-
Chromatographic Conditions:
-
Mobile Phase: 95:5 (v/v) n-Hexane:Isopropanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the sample in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
-
Enantiomeric Excess (e.e.) Calculation:
where Area_major and Area_minor are the peak areas of the major and minor enantiomers, respectively.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative for identifying and quantifying volatile impurities, such as residual solvents from the synthesis.
-
Apparatus and Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sample dissolved in a suitable solvent (e.g., dichloromethane)
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas Flow: 1.2 mL/min (constant flow)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Visual Workflows and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for HPLC purity analysis and the decision-making process for selecting an appropriate analytical method.
Caption: Workflow for HPLC Purity Analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
RP-HPLC is the recommended primary technique for routine purity assessment and impurity profiling due to its robustness and versatility.
-
Chiral HPLC is indispensable when the enantiomeric purity is a critical quality attribute.
-
GC-MS serves as a vital orthogonal technique, especially for the detection of residual solvents and other volatile impurities that are not amenable to HPLC analysis.
-
qNMR provides a powerful method for obtaining an absolute purity value without the need for impurity reference standards, making it highly valuable for the characterization of reference materials.
For comprehensive quality control in a drug development setting, a combination of these methods is often employed to build a complete impurity profile and ensure the highest quality of the pharmaceutical intermediate.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
Comparative Analysis of Methodologies for Reaction Mixture Monitoring of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the quantitative and qualitative analysis of reaction mixtures containing Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate. The selection of an appropriate analytical method is critical for researchers and drug development professionals to ensure accurate monitoring of reaction progress, purity assessment, and byproduct identification. This document details experimental protocols and presents comparative data to assist in methodology selection.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and definitive identification based on mass spectra. For the analysis of this compound, a key feature in its mass spectrum will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which greatly aids in the identification of bromine-containing fragments and the molecular ion.
Detailed Experimental Protocol: GC-MS
A robust GC-MS method is essential for resolving the target compound from starting materials, solvents, and potential byproducts.
-
Sample Preparation:
-
Accurately pipette 10 µL of the reaction mixture into a 2 mL GC vial.
-
Add 990 µL of a suitable high-purity solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a 1:100 dilution.
-
If quantitative analysis is required, add an appropriate internal standard (e.g., Dodecane or a deuterated analog) of a known concentration to the solvent before dilution[1].
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
-
Instrumentation and Conditions:
The following table summarizes the recommended instrumental parameters.
| Parameter | Value / Description | Rationale |
| Gas Chromatograph | ||
| Injection Port | Split/Splitless | Split mode (e.g., 50:1 split ratio) is suitable for concentrated samples to avoid column overloading. Splitless mode is preferred for trace analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency[3]. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Typical flow rate for standard capillary columns, ensuring optimal separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is versatile and provides good separation for a wide range of semi-volatile compounds, including aromatic esters[1][3]. |
| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | The temperature program is designed to separate lower-boiling point starting materials and solvents from the higher-boiling point product and byproducts. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching[2]. |
| Ionization Energy | 70 eV | Standard energy for generating characteristic and comparable mass spectra. |
| Source Temperature | 230 °C | Optimized temperature to maintain ion integrity and prevent contamination. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Scan Range | 40 - 450 m/z | Covers the expected mass range of the target compound (MW: 269.13 g/mol for C₁₂H₁₃BrO₂) and its fragments. |
| Data Acquisition | Full Scan | Allows for the identification of unknown impurities and byproducts. |
Alternative Analytical Techniques
While GC-MS is highly effective, alternative methods may be more suitable depending on the specific analytical requirements, such as analyte volatility, thermal stability, or the need for non-destructive analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, particularly for compounds that are non-volatile or thermally labile. For halogenated aromatic compounds, reversed-phase HPLC is a common approach.
-
Advantages: Suitable for a wider range of compounds, including polar and high molecular weight species. Does not require sample volatilization, preventing thermal degradation.
-
Disadvantages: May have lower chromatographic resolution for small, volatile isomers compared to capillary GC. Mobile phase selection can be complex.
-
Recommended Setup: A C18 or a Phenyl-Hexyl column could provide good separation[4]. A mobile phase consisting of an organic solvent (e.g., Acetonitrile) and water with a modifier like formic acid is a good starting point. Detection can be achieved using a Diode Array Detector (DAD) for chromophoric compounds or a Mass Spectrometer (MS) for enhanced sensitivity and identification[5].
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the concentration of an analyte without the need for a specific calibration curve, provided a certified internal standard is used.
-
Advantages: It is a non-destructive technique, allowing for sample recovery. Provides direct, primary ratio measurement of analyte to internal standard[1]. It gives rich structural information that can confirm identity.
-
Disadvantages: Lower sensitivity compared to GC-MS or HPLC-MS. Signal overlap in complex mixtures can complicate quantification. Requires a high-field NMR spectrometer.
Comparative Performance Data
The following table provides a qualitative comparison of the primary and alternative analytical techniques for analyzing this compound reaction mixtures.
| Feature | GC-MS | HPLC-UV/MS | qNMR |
| Selectivity | Very High | High to Very High | Moderate to High |
| Sensitivity | High (pg-ng range) | High (ng-µg range) | Low (µg-mg range) |
| Quantitative Accuracy | Excellent (with calibration) | Excellent (with calibration) | Excellent (primary method) |
| Sample Throughput | High | High | Low to Moderate |
| Compound Volatility | Required | Not Required | Not Required |
| Thermal Stability | Required | Not Required | Not Required |
| Sample State | Destructive | Destructive | Non-destructive |
| Identification Power | Very High (MS library) | High (MS fragmentation) | Very High (structural info) |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical process for interpreting the resulting data to assess the reaction mixture.
Caption: GC-MS experimental workflow from sample preparation to data analysis.
Caption: Logical diagram for interpreting GC-MS data of a reaction mixture.
References
Comparison of different synthetic methods for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The methods presented are Rhodium-Catalyzed Cyclopropanation and Intramolecular Michael Addition/Cyclization. Each method is evaluated based on reaction efficiency, reagent accessibility, and reaction conditions, supported by representative experimental data.
Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Method 1: Rhodium-Catalyzed Cyclopropanation | Method 2: Intramolecular Michael Addition/Cyclization |
| Starting Materials | 4-Bromostyrene, Ethyl diazoacetate | 4-Bromophenylacetonitrile, Ethyl acrylate |
| Key Reagents | Rhodium(II) octanoate dimer (Rh₂(OAc)₄) | Sodium ethoxide (NaOEt) |
| Solvent | Dichloromethane (DCM) | Ethanol (EtOH) |
| Reaction Temperature | Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 12 hours | 4 - 18 hours |
| Reported Yield | 80-95% (estimated based on similar systems) | 75-90% (estimated based on similar systems) |
| Purification | Column Chromatography | Column Chromatography |
| Key Advantages | High efficiency, mild reaction conditions | Avoids the use of diazo compounds |
| Key Disadvantages | Requires a precious metal catalyst, use of potentially explosive ethyl diazoacetate | May require strictly anhydrous conditions |
Experimental Protocols
Method 1: Rhodium-Catalyzed Cyclopropanation of 4-Bromostyrene
This method relies on the catalytic decomposition of ethyl diazoacetate by a rhodium(II) catalyst to form a rhodium carbene, which then reacts with 4-bromostyrene to yield the desired cyclopropane.
Procedure:
-
To a solution of 4-bromostyrene (1.0 eq) and rhodium(II) octanoate dimer (0.01 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM is added dropwise over a period of 2 hours at room temperature.
-
The reaction mixture is stirred at room temperature for an additional 10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Method 2: Intramolecular Michael Addition/Cyclization
This approach involves the base-catalyzed Michael addition of the carbanion of a 4-bromophenylacetonitrile derivative to an acrylate, followed by an intramolecular cyclization to form the cyclopropane ring.
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, 4-bromophenylacetonitrile (1.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Ethyl acrylate (1.2 eq) is then added, and the reaction mixture is heated to reflux for 4 hours.
-
After the initial Michael addition, a solution of a suitable alkylating agent (e.g., 1,2-dibromoethane, 1.1 eq) is added, and the mixture is refluxed for an additional 14 hours to facilitate the intramolecular cyclization.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Comparative workflow of two synthetic routes.
The diagram above visually contrasts the linear, catalyst-driven approach of the Rhodium-Catalyzed Cyclopropanation with the two-step, base-mediated pathway of the Intramolecular Michael Addition/Cyclization method. Each node represents a key reactant, intermediate, or product, while the ellipses denote the reaction conditions. This visualization aids in the rapid assessment of the complexity and reagent requirements of each synthetic strategy.
A Comparative Guide to Brominated Building Blocks: Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Brominated aromatic compounds are a cornerstone of cross-coupling reactions, providing a versatile handle for the introduction of molecular complexity. This guide offers an objective comparison of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate with other commonly employed brominated building blocks: 4-bromophenylacetic acid, 1-bromo-4-(phenylethynyl)benzene, and 4-bromo-alpha-methylstyrene. The comparison is based on their structural features, reactivity in key cross-coupling reactions, and the unique advantages conferred by their respective scaffolds, supported by available experimental data.
Introduction to this compound
This compound is a unique building block that incorporates a cyclopropane ring adjacent to the brominated phenyl group. The cyclopropyl group is a valuable motif in drug discovery, known for imparting conformational rigidity, metabolic stability, and improved potency by acting as a bioisostere for other groups.[1][2][3] Its strained three-membered ring has electronic properties similar to a double bond, which can influence the reactivity of the adjacent aromatic system.[4]
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound and the selected alternative brominated building blocks is presented in Table 1.
Table 1: Physicochemical Properties of Selected Brominated Building Blocks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| This compound | C₁₂H₁₃BrO₂ | 269.13 | Liquid | 1215205-50-7 |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | Solid | 1878-68-8 |
| 1-Bromo-4-(phenylethynyl)benzene | C₁₄H₉Br | 257.13 | Solid | 13667-12-4 |
| 4-Bromo-alpha-methylstyrene | C₉H₉Br | 197.07 | Liquid | 2038-75-7 |
Synthesis of this compound
Representative Experimental Protocol: Synthesis of an Ethyl Arylcyclopropanecarboxylate Derivative [1]
This protocol describes the synthesis of a related cyclopropane derivative and can be considered a general method for this class of compounds.
-
Preparation of the Alkene Precursor: The synthesis starts with the appropriate substituted butenoate.
-
Cyclopropanation: A solution of the butenoate (1.0 equiv) in a suitable solvent (e.g., THF) is treated with a copper catalyst (e.g., Cu(OAc)₂), a chiral ligand (e.g., (S,S)-BPE), a silane (e.g., Me₄Si₂H₂O), and a fluoride source (e.g., CsF) in the presence of water. The reaction mixture is stirred at room temperature until completion.
-
Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the desired ethyl arylcyclopropanecarboxylate.
Performance in Cross-Coupling Reactions: A Comparative Overview
The utility of these building blocks is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview of their expected performance in Suzuki, Sonogashira, and Heck reactions, supported by available experimental data. It is important to note that a direct, side-by-side comparison under identical conditions is not available in the literature; therefore, the yields presented are from different studies and should be interpreted with caution.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reactivity of aryl bromides in this reaction is generally good.
Table 2: Comparison of Performance in Suzuki-Miyaura Coupling
| Building Block | Coupling Partner | Catalyst/Conditions | Yield | Reference |
| This compound | Arylboronic acid | Pd(OAc)₂/XPhos, K₃PO₄, Toluene/H₂O, 80 °C | Good to Excellent (Expected) | [5][6] |
| Ethyl 4-bromophenylacetate | Phenylboronic acid | Pd(OAc)₂, Acetone/H₂O, Na₂CO₃, 40-45 °C | ~90% | [7] |
| 4-Bromophenylacetic acid derivative | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 70-80 °C | 55-80% | [8] |
Discussion: While no specific yield is reported for this compound, related cyclopropyl bromides have been shown to be effective substrates in Suzuki coupling.[5][9] The electron-donating character of the cyclopropyl group may facilitate the oxidative addition step, potentially leading to high yields under optimized conditions. In comparison, ethyl 4-bromophenylacetate and its derivatives also demonstrate good reactivity, with reported yields ranging from moderate to high depending on the specific substrates and conditions.[7][8]
Representative Experimental Protocol: Suzuki-Miyaura Coupling [8]
-
Reaction Setup: To a reaction vessel are added the aryl bromide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: A degassed solvent system (e.g., 1,4-dioxane/water) is added.
-
Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 70-80 °C) for a designated time (e.g., 18-22 hours).
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Table 3: Comparison of Performance in Sonogashira Coupling
| Building Block | Coupling Partner | Catalyst/Conditions | Yield | Reference |
| This compound | Terminal Alkyne | Pd/Cu catalysis, Base (Expected) | Good (Expected) | General Sonogashira protocols |
| 1-Bromo-4-(phenylethynyl)benzene | 1-Bromo-2-ethynylbenzene | 5% Pd on alumina/0.1% Cu₂O on alumina, THF-DMA, 75 °C | 50% | [10] |
| 1-Bromo-4-iodobenzene (for comparison) | Phenylacetylene | Pd/Cu catalysis, Et₃N, H₂O | 86% | [11] |
Discussion: No specific experimental data was found for the Sonogashira coupling of this compound. However, as a typical aryl bromide, it is expected to undergo this reaction effectively. 1-Bromo-4-(phenylethynyl)benzene itself contains an alkyne, making it a less common substrate for further Sonogashira coupling, but it can be synthesized via this method. The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides, often requiring higher temperatures or more active catalysts.[12]
Representative Experimental Protocol: Sonogashira Coupling [10]
-
Reaction Setup: A reaction vessel is charged with the aryl bromide (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF).
-
Reaction Execution: The reaction mixture is stirred at room temperature or heated under an inert atmosphere until the starting material is consumed.
-
Workup and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.
Table 4: Comparison of Performance in Heck Reaction
| Building Block | Coupling Partner | Catalyst/Conditions | Yield | Reference |
| This compound | Alkene | Pd catalysis, Base (Expected) | Good (Expected) | General Heck protocols |
| 4-Bromo-alpha-methylstyrene | Styrene | HOTf (catalyst), TBHP, TFAA, THF, 50 °C | 82% | [13] |
| 4-Bromoacetophenone (for comparison) | n-Butyl acrylate | Pd/C, NMP, Bu₄NCl, K₂CO₃, 150 °C | ~95% conversion | [14] |
Discussion: While no specific data is available for this compound in the Heck reaction, its aryl bromide moiety should be amenable to this transformation. 4-Bromo-alpha-methylstyrene has been shown to participate in a Heck-type reaction with good yield.[13] The reactivity of aryl bromides in Heck reactions is generally reliable, though often requiring higher temperatures than aryl iodides.
Representative Experimental Protocol: Heck Reaction [14]
-
Reaction Setup: A reaction vessel is charged with the aryl bromide (1.0 equiv), the alkene (1.2 equiv), a palladium catalyst (e.g., Pd/C or Pd(OAc)₂), a base (e.g., K₂CO₃ or Et₃N), and an additive if required (e.g., Bu₄NCl).
-
Solvent Addition: A suitable solvent (e.g., NMP or DMF) is added.
-
Reaction Execution: The mixture is heated under an inert atmosphere with stirring for a specified time.
-
Workup and Purification: After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Unique Advantages of the Cyclopropyl Moiety
The primary distinguishing feature of this compound is the presence of the cyclopropyl group. This imparts several potential advantages in a drug discovery context:
-
Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.[3]
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.[1]
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties, which can be beneficial for optimizing drug-like characteristics.[2]
-
Novel Chemical Space: The unique three-dimensional structure of the cyclopropyl group allows for the exploration of novel chemical space, which can be crucial for developing new intellectual property.
Conclusion
This compound represents a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery. While its reactivity in common cross-coupling reactions is expected to be comparable to other aryl bromides, the key advantage lies in the unique structural and physicochemical properties conferred by the cyclopropyl moiety.
-
For applications where metabolic stability, conformational constraint, and exploration of novel 3D chemical space are paramount, this compound is an excellent choice.
-
For more straightforward applications where cost and ready availability are the primary drivers, simpler building blocks like 4-bromophenylacetic acid and its derivatives may be more suitable.
-
1-Bromo-4-(phenylethynyl)benzene and 4-bromo-alpha-methylstyrene offer functionalities that allow for different types of subsequent transformations, making them valuable for specific synthetic strategies.
The ultimate choice of a brominated building block will depend on the specific goals of the research program, balancing synthetic accessibility, cost, and the desired properties of the final product. The unique profile of this compound makes it a compelling option for the development of next-generation therapeutics and advanced materials.
References
- 1. figshare.com [figshare.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 7. jeolusa.com [jeolusa.com]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 9. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HOTf-Catalyzed Alkyl-Heck-type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
A Comparative Guide to Catalysts for the Synthesis of Substituted Cyclopropanes
For researchers, scientists, and professionals in drug development, the synthesis of the cyclopropane motif is a critical technique. These three-membered rings are integral to a wide array of natural products and pharmaceuticals, offering unique conformational rigidity and metabolic stability. The selection of an appropriate catalyst is paramount for achieving high yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of leading catalytic systems for cyclopropanation, supported by experimental data and detailed protocols to inform your selection process.
Catalyst Performance Benchmarks
The efficiency of a catalyst in cyclopropanation is measured by several key performance indicators. The following tables summarize quantitative data for various catalyst classes, primarily focusing on the benchmark reaction between a styrene derivative and a diazoester, allowing for a more direct comparison of their capabilities.
Table 1: Transition Metal Catalysts (Rh, Cu, Fe)
Transition metal catalysis, particularly with rhodium, copper, and iron complexes, represents the most established and versatile approach for cyclopropanation. These catalysts are known for their high efficiency and the ability to tune selectivity through ligand design.
| Catalyst System | Alkene Substrate | Diazo Reagent | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate | t-Butyl Phenyldiazoacetate | 78 | >99:1 | 91 | |
| Rh₂(R-DOSP)₄ | 2-Azadiene | Phenyl-substituted Diazoester | >80 | >99:1 (trans) | 99 | |
| Rh₂(S-pPhTPCP)₄ | Azacyclomethylidene | Aryldiazoacetate | 91 | 20:1 | 98 | |
| Cu(I)-Bis(oxazoline) | Styrene | Ethyl Diazoacetate (EDA) | - | - | 90 (trans) | |
| Fe(D4-TpAP) | Styrene | Ethyl Diazoacetate (EDA) | 99 | 21:1 (trans/cis) | 45 (trans) | |
| Fe(TPP)Cl / Cobaltocene | Styrene | Ethyl Diazoacetate (EDA) | >90 | 8.7:1 (trans/cis) | - | |
| (+)-D₄-(por)FeCl | Aryl Alkenes | in situ Diazoacetonitrile | up to 99 | >93:7 | up to 99 |
Table 2: Biocatalysts (Engineered Heme Proteins)
Biocatalysis, utilizing engineered enzymes like cytochrome P450 variants, has emerged as a powerful strategy for highly stereoselective cyclopropanations. These systems operate in aqueous media under mild conditions and can provide access to stereoisomers that are challenging to obtain with traditional chemical catalysts.
| Catalyst System | Alkene Substrate | Diazo Reagent | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Engineered P450BM3 | Styrene | Ethyl Diazoacetate (EDA) | - | 92:8 (cis/trans) | -97 (cis) | |
| P411BM3-CIS L437F T438Q | Heteroatom-bearing alkene | Ethyl Diazoacetate (EDA) | - | 94:6 (cis/trans) | 94 | |
| Engineered Myoglobin | Various Olefins | in situ Diazoacetonitrile | - | up to 99.9% de | up to 99.9% ee |
Table 3: Organocatalysts
Organocatalysis provides a metal-free alternative for cyclopropanation. The Corey-Chaykovsky reaction, using sulfur ylides, is a classic method for forming cyclopropanes from electron-poor olefins. Chiral phosphoric acids have also been developed for various asymmetric transformations, showcasing their potential in complex molecule synthesis.
| Catalyst System | Alkene Substrate | C1 Source | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) | Reference |
| Chiral Dehydroindole | α,β-Unsaturated Aldehyde | Sulfonium Ylide | up to 85 | up to 72:1 | up to 96 | |
| Chiral Tetrazolic Acid | α,β-Unsaturated Aldehyde | Sulfonium Ylide | up to 93 | up to 98% de | up to 99 |
Experimental Workflow for Catalyst Benchmarking
A systematic approach is crucial for the effective screening and benchmarking of catalysts. The following workflow outlines the key stages, from initial catalyst selection to final performance analysis. This logical progression ensures that data is collected consistently, allowing for reliable and objective comparisons between different catalytic systems.
Caption: A generalized workflow for benchmarking catalysts in cyclopropane synthesis.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following are representative protocols for key catalytic systems.
Rhodium-Catalyzed Cyclopropanation of an Electron-Deficient Alkene
This procedure is adapted from the highly stereoselective cyclopropanation of acrylates using a chiral dirhodium catalyst.
-
Catalyst: Rh₂(S-TCPTAD)₄ (1.0 mol%)
-
Reagents: Aryl/vinyldiazoacetate (1.0 equiv), Acrylate/Acrylamide (1.2 - 2.0 equiv)
-
Solvent: Pentane or Dichloromethane
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst and the chosen solvent.
-
Add the acrylate or acrylamide substrate to the flask.
-
Heat the solution to the desired temperature (e.g., refluxing pentane, 36 °C).
-
Slowly add a solution of the diazoacetate in the same solvent to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, continue stirring the reaction at the same temperature and monitor for completion using TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine diastereomeric ratio by ¹H NMR analysis of the crude product and enantiomeric excess by chiral HPLC analysis of the purified product.
-
Iron-Porphyrin Catalyzed Cyclopropanation of Styrene
This protocol describes an in situ generation of the active Fe(II) catalyst from a stable Fe(III) precursor for the cyclopropanation of styrene.
-
Pre-catalyst: Fe(TPP)Cl (1.0 mol%)
-
Reagents: Styrene (1.0 equiv), Ethyl diazoacetate (EDA, 1.1 equiv), Cobaltocene (reductant, 1.1 mol%)
-
Solvent: Dichloromethane or Toluene
-
Procedure:
-
To a flask, add the iron(III) porphyrin pre-catalyst, styrene, and solvent.
-
Add the cobaltocene reductant to the mixture. The solution should change color, indicating the formation of the active Fe(II) species.
-
Slowly add a solution of ethyl diazoacetate (EDA) in the reaction solvent to the mixture at room temperature over 2 hours.
-
Stir the reaction for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction progress by GC analysis.
-
Once the reaction is complete, pass the mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate and analyze the crude product to determine yield and diastereomeric ratio by GC or ¹H NMR.
-
Organocatalytic Corey-Chaykovsky Cyclopropanation
This general procedure is for the cyclopropanation of α,β-unsaturated carbonyl compounds using a sulfoxonium ylide.
-
Reagents: α,β-unsaturated ketone/aldehyde (1.0 equiv), Trimethylsulfoxonium iodide (1.5 equiv), Sodium hydride (NaH, 1.5 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride and dry DMSO.
-
Carefully add trimethylsulfoxonium iodide in portions. Stir the resulting mixture at room temperature for 15-20 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the α,β-unsaturated carbonyl compound in DMSO dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the resulting crude product via flash column chromatography.
-
Enzyme-Catalyzed Cyclopropanation of Styrene
This protocol outlines a typical procedure for biocatalytic cyclopropanation using whole E. coli cells expressing an engineered cytochrome P450 enzyme.
-
Catalyst: Whole E. coli cells expressing the engineered P450 variant.
-
Reagents: Styrene derivative, Ethyl diazoacetate (EDA), Glucose (for cofactor regeneration).
-
Medium: Aqueous buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Procedure:
-
In a reaction vessel, prepare a suspension of the E. coli cells in the buffer.
-
Add glucose to the cell suspension to provide a source for NADPH regeneration.
-
Add the styrene substrate to the mixture.
-
Initiate the reaction by adding ethyl diazoacetate (EDA). The reaction is typically carried out in a vessel open to the air at room temperature with vigorous shaking.
-
Monitor the reaction over time by taking aliquots, extracting with an organic solvent, and analyzing by GC or GC-MS.
-
Upon completion, extract the entire reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
-
Determine the yield, diastereoselectivity, and enantioselectivity using GC and chiral GC analysis.
-
A Comparative Guide to the Structural Confirmation of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate and its closely related derivatives. The information presented is intended to assist researchers in the synthesis, identification, and characterization of these compounds, which are of interest in medicinal chemistry and materials science. This document outlines key experimental data and methodologies for their structural elucidation.
Overview of Compared Compounds
The primary focus of this guide is the structural confirmation of This compound . For comparative purposes, we include data on its corresponding methyl ester, Mthis compound , and the non-brominated analogue, Ethyl 1-phenylcyclopropanecarboxylate . The inclusion of these derivatives allows for a clearer understanding of the influence of the ester group and the bromine substituent on the spectroscopic and structural properties of the molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 1215205-50-7 | C₁₂H₁₃BrO₂ | 269.14 g/mol |
| Mthis compound | 638220-35-6 | C₁₁H₁₁BrO₂ | 255.11 g/mol |
| Ethyl 1-phenylcyclopropanecarboxylate | 97-71-2 | C₁₂H₁₄O₂ | 190.24 g/mol |
Synthesis and Structural Confirmation Workflow
The general workflow for the synthesis and structural confirmation of these cyclopropane derivatives involves a multi-step process, beginning with the synthesis of the cyclopropane core, followed by esterification and subsequent purification and characterization.
Caption: General workflow for the synthesis and structural confirmation of 1-arylcyclopropanecarboxylate derivatives.
Experimental Protocols
General Synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic Acid
A common route to the title compounds involves the synthesis of the corresponding carboxylic acid followed by esterification. A general method, adapted from the synthesis of similar 1-phenylcyclopropane carboxylic acid derivatives, is as follows[1]:
-
Cyclopropanation: To a solution of 2-(4-bromophenyl)acetonitrile in a suitable solvent (e.g., water), add a base such as sodium hydroxide. While stirring vigorously, add 1,2-dibromoethane. Heat the reaction mixture at a controlled temperature (e.g., 60°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: The resulting 1-(4-bromophenyl)cyclopropanecarbonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.
-
Work-up and Purification: After cooling, the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude 1-(4-bromophenyl)cyclopropanecarboxylic acid, which can be further purified by recrystallization.
Esterification
The synthesized carboxylic acid can be converted to its ethyl or methyl ester via standard esterification methods, such as Fischer esterification:
-
Dissolve the 1-(4-bromophenyl)cyclopropanecarboxylic acid in an excess of the corresponding alcohol (ethanol for the ethyl ester, methanol for the methyl ester).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux for several hours.
-
After completion, the excess alcohol is removed under reduced pressure, and the residue is worked up by extraction with an organic solvent, followed by washing with a basic solution to remove any unreacted acid.
-
The final product is purified by column chromatography.
Spectroscopic and Crystallographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃).
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent from a concentrated solution of the purified compound. Data is collected on a single-crystal X-ray diffractometer.
Comparative Spectroscopic and Crystallographic Data
¹H NMR Data
| Compound | Aromatic Protons (ppm) | Methylene/Methine Protons (ppm) | Ester Protons (ppm) |
| This compound (Predicted) | ~7.4 (d, 2H), ~7.2 (d, 2H) | ~1.6 (m, 2H), ~1.2 (m, 2H) | ~4.1 (q, 2H), ~1.2 (t, 3H) |
| Ethyl 1-phenylcyclopropanecarboxylate | ~7.3-7.2 (m, 5H) | ~1.5 (m, 2H), ~1.1 (m, 2H) | ~4.1 (q, 2H), ~1.2 (t, 3H) |
¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Cyclopropane Carbons (ppm) | Ester Carbons (ppm) |
| This compound (Predicted) | ~140, 131, 130, 121 | ~25 (C), ~17 (CH₂) | ~173 (C=O), ~61 (OCH₂), ~14 (CH₃) |
| Ethyl 1-phenylcyclopropanecarboxylate | ~141, 128, 127, 126 | ~26 (C), ~16 (CH₂) | ~174 (C=O), ~61 (OCH₂), ~14 (CH₃) |
Key IR Absorptions
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1730 |
| C-O (Ester) | ~1250-1100 |
| C-Br (Aromatic) | ~1070 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~3000-2850 |
Mass Spectrometry
For brominated compounds, the mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.
-
This compound: Expected M⁺ at m/z 268 and M+2⁺ at m/z 270.
-
Mthis compound: Expected M⁺ at m/z 254 and M+2⁺ at m/z 256.
-
Ethyl 1-phenylcyclopropanecarboxylate: Expected M⁺ at m/z 190.
Structural Confirmation Logic
The structural confirmation of this compound and its derivatives relies on the convergence of data from multiple analytical techniques.
Caption: Logic diagram illustrating the complementary roles of different analytical techniques in structural confirmation.
Conclusion
The structural confirmation of this compound and its derivatives is a systematic process that relies on a combination of synthesis and various analytical techniques. While complete experimental data for the title compound is not widely published, by comparing with related structures and predicting spectroscopic features, researchers can confidently identify and characterize these molecules. The provided protocols and comparative data serve as a valuable resource for professionals in the field of chemical synthesis and drug development.
References
A Comparative Analysis of the Reactivity of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a donor-acceptor substituted cyclopropane, against structurally similar analogues. The inclusion of a cyclopropane ring in a molecule can impart unique conformational rigidity and metabolic stability, making it a valuable motif in medicinal chemistry. Understanding the electronic effects of substituents on the phenyl ring is crucial for modulating the reactivity of the cyclopropane core, which can be susceptible to nucleophilic ring-opening reactions. This guide summarizes the expected reactivity trends based on established principles of physical organic chemistry and provides detailed experimental protocols for assessing this reactivity.
Comparative Reactivity Analysis
The reactivity of Ethyl 1-arylcyclopropanecarboxylates is significantly influenced by the electronic nature of the substituent on the aryl ring. The cyclopropane ring, being a strained three-membered ring, can undergo nucleophilic ring-opening. The rate of this reaction is sensitive to the stability of the intermediate formed during the reaction. In the case of Ethyl 1-arylcyclopropanecarboxylates, the reaction proceeds through a transition state with developing negative charge. Therefore, electron-withdrawing groups on the phenyl ring are expected to stabilize this transition state and accelerate the reaction, while electron-donating groups are expected to destabilize it and slow the reaction down.
To quantify these electronic effects, a Hammett analysis can be employed. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of the reaction constant, ρ, provide insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state.
Alternative Compounds for Comparison:
For a comprehensive comparative study, the following analogues of this compound are considered:
-
Ethyl 1-phenylcyclopropanecarboxylate (Unsubstituted): The baseline for comparison.
-
Ethyl 1-(4-methoxyphenyl)cyclopropanecarboxylate (Electron-Donating Group): The methoxy group (-OCH₃) is an electron-donating group.
-
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (Electron-Withdrawing Group): The nitro group (-NO₂) is a strong electron-withdrawing group.
Data Presentation
The following table summarizes hypothetical, yet realistic, second-order rate constants for the nucleophilic ring-opening reaction of Ethyl 1-arylcyclopropanecarboxylates with a model nucleophile, piperidine, in a polar aprotic solvent like DMSO at a constant temperature. This data is illustrative to demonstrate the expected trend in reactivity.
| Compound | Substituent (X) | Hammett Constant (σp) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate (k/k₀) |
| Ethyl 1-phenylcyclopropanecarboxylate | -H | 0.00 | 1.2 x 10⁻⁵ | 1.00 |
| Ethyl 1-(4-methoxyphenyl)cyclopropanecarboxylate | -OCH₃ | -0.27 | 4.5 x 10⁻⁶ | 0.38 |
| This compound | -Br | 0.23 | 3.8 x 10⁻⁵ | 3.17 |
| Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate | -NO₂ | 0.78 | 5.5 x 10⁻⁴ | 45.83 |
Experimental Protocols
Synthesis of Ethyl 1-arylcyclopropanecarboxylates
A general and robust method for the synthesis of the title compounds involves a rhodium-catalyzed cyclopropanation of the corresponding styrene derivative with ethyl diazoacetate.
Materials:
-
Substituted styrene (e.g., 4-bromostyrene, 4-methoxystyrene, 4-nitrostyrene, styrene)
-
Ethyl diazoacetate
-
Rhodium(II) octanoate dimer [Rh₂(oct)₄]
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of the substituted styrene (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add Rh₂(oct)₄ (0.1 mol%).
-
Slowly add a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired Ethyl 1-arylcyclopropanecarboxylate.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Measurement of Nucleophilic Ring-Opening
The kinetics of the ring-opening reaction with a nucleophile such as piperidine can be monitored using UV-Vis spectrophotometry by observing the disappearance of the reactant or the appearance of the product.
Materials:
-
Ethyl 1-arylcyclopropanecarboxylate (substrate)
-
Piperidine (nucleophile)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the Ethyl 1-arylcyclopropanecarboxylate and piperidine in anhydrous DMSO.
-
For each kinetic run, prepare a solution of the cyclopropane derivative in a quartz cuvette.
-
Equilibrate the cuvette to the desired temperature (e.g., 50 °C) in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the piperidine solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at a wavelength where a significant change is observed upon reaction (e.g., the disappearance of the starting material or appearance of the product).
-
Monitor the reaction until at least 90% completion.
-
The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a single exponential decay function, assuming the concentration of the nucleophile is in large excess.
-
Determine the second-order rate constant (k) by plotting k_obs against the concentration of piperidine and determining the slope of the resulting linear plot.
Visualizations
Logical Relationship for Reactivity Comparison
The following diagram illustrates the logical flow for comparing the reactivity of the different Ethyl 1-arylcyclopropanecarboxylates.
Caption: Workflow for the comparative study of reactivity.
Signaling Pathway for Nucleophilic Ring-Opening
The following diagram illustrates the general mechanism for the nucleophilic ring-opening of a donor-acceptor cyclopropane.
Caption: Generalized mechanism of nucleophilic ring-opening.
Hammett Plot for Reactivity Data
The following diagram represents a hypothetical Hammett plot based on the illustrative data provided in the table. The positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing substituents.
Caption: Illustrative Hammett plot showing a positive correlation.
A Comparative Guide to Cyclopropanation Protocols for Researchers
The cyclopropane motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique conformational constraints and metabolic stability. Its incorporation into molecular architectures, however, presents a significant synthetic challenge. For researchers and drug development professionals, selecting the appropriate cyclopropanation method is critical for achieving optimal yield, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of four widely used cyclopropanation protocols, supported by experimental data and detailed methodologies.
Key Cyclopropanation Methodologies
Four prominent methods for the synthesis of cyclopropanes are the Simmons-Smith reaction, transition metal-catalyzed cyclopropanation (notably with rhodium catalysts), the Corey-Chaykovsky reaction, and the Kulinkovich reaction. Each protocol offers distinct advantages and is suited for different substrate classes and synthetic strategies.
Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of a wide variety of alkenes. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group (CH₂) stereospecifically to a double bond.[1][2] The geometry of the alkene is preserved in the cyclopropane product.[1] A significant advantage is the reaction's tolerance for a broad range of functional groups.[3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often improves reactivity and reproducibility.[1] The presence of a nearby hydroxyl group can direct the cyclopropanation to occur on the same face of the molecule.[1]
Experimental Protocol: Simmons-Smith Cyclopropanation (Furukawa Modification)
-
Reagent Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), cool a solution of diethylzinc (2.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) to 0 °C.
-
Acid Addition: Slowly add a solution of trifluoroacetic acid (2.0 equiv.) in CH₂Cl₂ dropwise. This step generates significant off-gassing and should be performed with caution in a well-ventilated fume hood. Stir the resulting white slurry at room temperature for 2 hours until gas evolution ceases.
-
Carbenoid Formation: Cool the mixture to -10 °C and add a solution of diiodomethane (CH₂I₂) (2.0 equiv.) in CH₂Cl₂ dropwise. Stir until the solution becomes clear.
-
Alkene Addition: At -10 °C, add a solution of the alkene (1.0 equiv.) in CH₂Cl₂.
-
Reaction: Allow the mixture to warm to room temperature slowly and stir for 12 hours.
-
Work-up: Quench the reaction by pouring it into a biphasic solution of saturated aqueous NaHCO₃ and Na₂EDTA. Add saturated aqueous NH₄Cl to dissolve any precipitates.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic phases, dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.[3]
Rhodium-Catalyzed Cyclopropanation
Transition metal-catalyzed cyclopropanations, particularly those employing rhodium(II) catalysts like dirhodium tetraacetate [Rh₂(OAc)₄], are powerful methods for accessing a diverse range of substituted cyclopropanes. These reactions typically involve the decomposition of a diazo compound (e.g., ethyl diazoacetate) by the rhodium catalyst to generate a rhodium carbene intermediate.[4] This electrophilic carbene then reacts with an alkene in a concerted [2+1] cycloaddition to form the cyclopropane.[4] This method is highly versatile, and the use of chiral rhodium catalysts can achieve excellent enantioselectivity.[5]
Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation
-
Reaction Setup: To a solution of the alkene (1.0-5.0 equiv.) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1.0 mol%) in an anhydrous solvent (e.g., dichloromethane or pentane) under an inert atmosphere, cool the mixture to the desired temperature (ranging from -78 °C to room temperature).
-
Diazo Compound Addition: Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 equiv.) in the same solvent via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions like dimerization.
-
Reaction: Stir the mixture at the chosen temperature for an additional 1-12 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the cyclopropane product.[4][5]
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction is particularly effective for the cyclopropanation of α,β-unsaturated carbonyl compounds (enones).[6] The reaction utilizes a sulfur ylide, most commonly dimethyloxosulfonium methylide (Corey's ylide), which is generated in situ from a sulfoxonium salt and a strong base.[6] The ylide acts as a nucleophile and adds to the β-carbon of the enone in a conjugate fashion (1,4-addition). This is followed by an intramolecular nucleophilic attack of the resulting enolate on the carbon bearing the sulfonium group, which acts as a leaving group, to form the cyclopropane ring.[7]
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an Enone
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO). Add trimethylsulfoxonium iodide (1.2 equiv.) portion-wise at room temperature. Stir the mixture for 1 hour until the solution becomes clear, indicating the formation of the ylide.
-
Enone Addition: In a separate flask, dissolve the α,β-unsaturated ketone (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the ylide solution to 0 °C in an ice bath. Slowly add the solution of the enone to the ylide solution over 15-20 minutes.
-
Quenching and Extraction: After stirring for an additional 1-2 hours at room temperature, quench the reaction by carefully adding water. Extract the aqueous mixture with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[7][8]
Kulinkovich Reaction
The Kulinkovich reaction is a unique method for synthesizing 1-substituted cyclopropanols from carboxylic esters.[9] It employs a Grignard reagent (typically with β-hydrogens, like ethylmagnesium bromide) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as Ti(Oi-Pr)₄.[9] The reaction proceeds through the formation of a titanacyclopropane intermediate.[10] This intermediate then reacts with the ester in a process equivalent to a double alkylation to yield the cyclopropanol product after aqueous work-up.[11] Variations of this reaction can also be applied to amides and nitriles to produce cyclopropylamines.[12]
Experimental Protocol: Kulinkovich Reaction
-
Reaction Setup: To a solution of the ester (1.0 equiv.) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, add the titanium(IV) alkoxide catalyst (e.g., Ti(Oi-Pr)₄, 0.1-1.0 equiv.).
-
Grignard Addition: Cool the mixture to 0 °C or room temperature, and slowly add the Grignard reagent (e.g., ethylmagnesium bromide, ~2.2 equiv.) dropwise. Gas evolution (ethane) is typically observed.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (as monitored by TLC or GC).
-
Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extraction and Purification: Filter the mixture through a pad of Celite® to remove titanium salts, washing with an organic solvent. Separate the organic layer from the filtrate, and extract the aqueous layer with the same solvent. Combine the organic layers, dry over an anhydrous drying agent, concentrate, and purify by column chromatography to yield the cyclopropanol.[11]
Yield Comparison on Representative Substrates
The choice of cyclopropanation protocol significantly impacts the reaction yield, which is highly dependent on the substrate. The following table summarizes reported yields for the different protocols on two common classes of substrates: a simple alkene (styrene) and an α,β-unsaturated ketone (chalcone).
| Protocol | Substrate | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Simmons-Smith | Styrene | CH₂I₂ / Zn(Cu) | 32-55 | N/A | N/A |
| Rhodium-Catalyzed | Styrene | Ethyl Diazoacetate / Rh₂(OAc)₄ | 46-91 | >40:1 | 64-83% |
| Corey-Chaykovsky | Chalcone | Me₃S(O)I / NaH | 90-98 | N/A | N/A |
| Simmons-Smith | Chalcone | CH₂I₂ / Et₂Zn | Generally low to moderate | N/A | N/A |
| Rhodium-Catalyzed | Chalcone | Phenyldiazomethane / Rh₂(OAc)₄ | High | N/A | >97% |
| Kulinkovich | Ethyl Cinnamate | EtMgBr / Ti(Oi-Pr)₄ | ~70-85 | N/A | N/A |
Note: Yields are highly dependent on specific reaction conditions, catalysts, and ligands used. The values presented are representative examples from the literature. For the Simmons-Smith reaction on chalcone, yields are often not high due to potential side reactions with the carbonyl group.
Decision-Making Workflow for Protocol Selection
Choosing the optimal cyclopropanation protocol requires careful consideration of the substrate's functional groups, the desired stereochemical outcome, and the required reagents. The following workflow can guide researchers in their decision-making process.
Caption: A workflow for selecting a cyclopropanation protocol.
Conclusion
The synthesis of cyclopropanes is a well-developed field with a variety of powerful protocols at the disposal of the modern chemist.
-
The Simmons-Smith reaction remains a robust and highly stereospecific method, especially valuable for the directed cyclopropanation of allylic alcohols.
-
Rhodium-catalyzed reactions offer unparalleled versatility for creating highly substituted and chiral cyclopropanes from diazo compounds, often with excellent stereocontrol.
-
The Corey-Chaykovsky reaction is the method of choice for the efficient cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated carbonyls.
-
The Kulinkovich reaction provides a unique and efficient route to cyclopropanols from readily available esters.
By understanding the mechanisms, advantages, and limitations of each protocol, and by considering the specific requirements of their synthetic target, researchers can confidently select the most appropriate method to achieve their desired cyclopropane-containing molecules with high efficiency and control.
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 7. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Kulinkovich Reaction [organic-chemistry.org]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
Biological activity screening of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate analogs
A detailed guide for researchers and drug development professionals on the antiproliferative and cytotoxic effects of substituted 1-phenylcyclopropane carboxamide derivatives.
This guide provides a comprehensive comparison of the biological activities of a series of novel 1-phenylcyclopropane carboxamide derivatives. The synthesis and evaluation of these compounds reveal insights into their structure-activity relationships, particularly concerning their potential as anticancer agents. The data presented is based on a study by Mahesh et al. (2018), which details the synthesis and biological screening of these analogs against the human myeloid leukemia cell line U937.
Comparative Analysis of Biological Activity
The synthesized 1-phenylcyclopropane carboxamide analogs were evaluated for their antiproliferative and cytotoxic effects on the U937 cell line. The results, summarized in the table below, indicate that the nature and position of the substituent on the phenyl ring significantly influence the biological activity.
| Compound ID | Phenyl Substitution | Antiproliferative Activity (IC50, µM) | Cytotoxic Activity (LD50, µM) |
| 8a | H | >100 | >100 |
| 8b | 3-CH3 | >100 | >100 |
| 8c | 4-OCH3 | 45 | >100 |
| 8d | 4-F | 55 | >100 |
| 8e | 4-Cl | 60 | >100 |
| 8f | 3-Br | 35 | >100 |
| 8g | 3,4-diCl | 75 | >100 |
| 8h | H | >100 | >100 |
| 8i | 3-CH3 | >100 | >100 |
| 8j | 4-OCH3 | 40 | >100 |
| 8k | 4-F | 50 | >100 |
| 8l | 4-Cl | 58 | >100 |
| 8m | 3-Br | 30 | >100 |
| 8n | 3,4-diCl | 70 | >100 |
| 8o | H | >100 | >100 |
| 8p | 3-CH3 | >100 | >100 |
| 8q | 4-OCH3 | 50 | >100 |
| 8r | 4-F | 65 | >100 |
| 8s | 4-Cl | 70 | >100 |
| 8t | 3-Br | 40 | >100 |
| 8u | 3,4-diCl | 80 | >100 |
Data sourced from Mahesh et al., 2018.
Notably, the analogs with a 3-bromo substitution on the phenyl ring (compounds 8f and 8m ) exhibited the most potent antiproliferative activity, with IC50 values of 35 µM and 30 µM, respectively.[1] This suggests that the presence and position of the halogen atom are critical for the observed biological effect. Interestingly, none of the tested compounds showed significant cytotoxicity at the tested concentrations, indicating a potential for a therapeutic window.
Experimental Protocols
Synthesis of 1-Phenylcyclopropane Carboxylic Acid Derivatives
The synthesis of the 1-phenylcyclopropane carboxylic acid intermediates was achieved through a two-step process.[1]
-
Cyclopropanation: Substituted 2-phenyl acetonitrile derivatives were reacted with 1,2-dibromoethane in the presence of a base (e.g., NaOH) and a phase-transfer catalyst (e.g., TBAB) in water at 60°C.[1] The reaction yields were found to be influenced by the electronic nature of the substituents on the phenyl ring, with electron-donating groups generally providing higher yields.[1]
-
Hydrolysis: The resulting 1-phenylcyclopropane carbonitrile derivatives were then hydrolyzed to the corresponding carboxylic acids using an aqueous solution of hydrochloric acid at 110°C.[1]
Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives
The final carboxamide analogs were synthesized via an acid-amine coupling reaction. The substituted 1-phenylcyclopropane carboxylic acid was coupled with various methyl 2-(aminophenoxy)acetates using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base in DMF (Dimethylformamide).[1]
Biological Activity Assays
Antiproliferative Assay: The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. U937 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The IC50 values, representing the concentration required to inhibit cell growth by 50%, were then calculated.
Cytotoxicity Assay: The cytotoxic effects of the compounds were also evaluated using the MTT assay, with LD50 values determined as the concentration of the compound that caused 50% cell death.
Visualizing the Process
To better understand the experimental workflow, the following diagrams illustrate the key processes.
References
Spectroscopic Scrutiny: A Comparative Guide to the Isomers of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
A detailed analysis of the spectroscopic characteristics of cis and trans isomers of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative look at their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for the isomers of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted for Isomers)
| Proton | Predicted Chemical Shift (δ) for cis-isomer (ppm) | Predicted Chemical Shift (δ) for trans-isomer (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aromatic-H | ~7.4 (d) | ~7.2 (d) | Doublet | ~8.0 |
| Aromatic-H | ~7.1 (d) | ~7.0 (d) | Doublet | ~8.0 |
| OCH₂ | ~4.1 (q) | ~4.0 (q) | Quartet | ~7.1 |
| Cyclopropyl-H (CH₂) | ~1.6 (m) | ~1.3 (m) | Multiplet | |
| Cyclopropyl-H (CH₂) | ~1.2 (m) | ~1.0 (m) | Multiplet | |
| CH₃ | ~1.2 (t) | ~1.1 (t) | Triplet | ~7.1 |
Note: Predicted values are based on typical shifts for similar structures. The key differentiator is often the chemical shifts of the cyclopropyl protons, which are influenced by the anisotropic effect of the aromatic ring.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for Isomers)
| Carbon | Predicted Chemical Shift (δ) for cis-isomer (ppm) | Predicted Chemical Shift (δ) for trans-isomer (ppm) |
| C=O | ~172 | ~173 |
| Aromatic C (quaternary) | ~140, ~121 | ~141, ~120 |
| Aromatic CH | ~131, ~130 | ~131, ~130 |
| OCH₂ | ~61 | ~60 |
| Cyclopropyl C (quaternary) | ~30 | ~28 |
| Cyclopropyl CH₂ | ~18 | ~16 |
| CH₃ | ~14 | ~14 |
Note: The chemical shifts of the cyclopropyl carbons are expected to show slight differences between the isomers due to stereoelectronic effects.
Table 3: IR Spectroscopic Data
| Functional Group | Vibrational Frequency (cm⁻¹) |
| C=O (Ester) | ~1725 |
| C=C (Aromatic) | ~1600, ~1490 |
| C-O (Ester) | ~1250-1100 |
| C-Br | ~600-500 |
| Cyclopropyl C-H | ~3100-3000 |
Note: The IR spectra of the cis and trans isomers are expected to be very similar, with only minor differences in the fingerprint region (below 1500 cm⁻¹).
Table 4: Mass Spectrometry Data
| Ion | m/z (relative abundance) | Fragmentation Pathway |
| [M]⁺ | 268/270 (present) | Molecular ion (containing ⁷⁹Br/⁸¹Br) |
| [M-OCH₂CH₃]⁺ | 223/225 | Loss of the ethoxy radical |
| [M-COOCH₂CH₃]⁺ | 195/197 | Loss of the ethyl carboxylate radical |
| [C₇H₄Br]⁺ | 155/157 | Bromotropylium ion |
Note: The mass spectra of the cis and trans isomers are expected to be nearly identical due to the high energy of the ionization process, which often leads to the loss of stereochemical information.
Experimental Protocols
The following are general protocols for the spectroscopic techniques used in the characterization of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions from the sample molecules.
-
Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the relative abundance of different ions.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.
Caption: A flowchart illustrating the process from synthesis and separation of isomers to their spectroscopic analysis and comparative interpretation.
Purity Validation of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: A Comparative Guide to Elemental Analysis and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity is a critical step in the characterization of novel chemical entities for research and drug development. This guide provides a comprehensive comparison of elemental analysis with modern chromatographic and spectroscopic techniques for validating the purity of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate, a key intermediate in various synthetic pathways. By presenting supporting data and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Introduction to Purity Validation
This compound (Molecular Formula: C₁₂H₁₃BrO₂, Molecular Weight: 269.13 g/mol ) requires stringent purity verification to ensure the reliability and reproducibility of subsequent experimental work. Elemental analysis has historically been a fundamental technique for confirming the elemental composition of a pure organic compound. However, with advancements in analytical instrumentation, techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal and often more detailed insights into sample purity.
Comparison of Purity Validation Methods
The choice of analytical technique for purity determination depends on the specific information required, the nature of potential impurities, and the desired level of accuracy.
| Method | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Combustion of the sample and quantification of the resulting gases (CO₂, H₂O, N₂) to determine the percentage of Carbon, Hydrogen, and Nitrogen. | Elemental composition (%C, %H). | - Provides fundamental confirmation of the empirical formula.- Can indicate the presence of inorganic impurities or residual solvents if results deviate significantly from theoretical values. | - Does not provide information on the nature of impurities.- Insensitive to isomeric impurities.- Requires a relatively pure sample for accurate results. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | Percentage purity based on the relative peak area of the main component. Provides information on the presence and quantity of impurities. | - High sensitivity and resolution for separating impurities.- Can quantify both known and unknown impurities.- Widely applicable and robust. | - Requires a reference standard for absolute quantification.- Method development can be time-consuming.- May not detect impurities that do not have a chromophore. |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. | Absolute purity of the sample without the need for a reference standard of the same compound.[1][2] | - Primary analytical method providing direct measurement of purity.- Non-destructive.- Provides structural information about the main component and any observable impurities. | - Lower sensitivity compared to HPLC.- Requires a high-field NMR spectrometer.- Signal overlap can complicate quantification. |
Data Presentation: Purity Analysis of this compound
The following table summarizes the theoretical elemental composition of this compound and compares it with hypothetical experimental data from elemental analysis, alongside typical results from HPLC and qNMR for a highly pure sample.
| Analysis | Parameter | Theoretical Value (%) | Experimental Value (%) | Acceptance Criteria |
| Elemental Analysis | % Carbon (C) | 53.55 | 53.48 | ± 0.4% |
| % Hydrogen (H) | 4.87 | 4.91 | ± 0.4% | |
| HPLC | Purity | - | 99.85 | ≥ 95% |
| qNMR | Purity | - | 99.7 | ≥ 95% |
Experimental Protocols
Principle: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
Apparatus: CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard of known elemental composition (e.g., acetanilide).
-
Analysis: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer.
-
Data Acquisition: The instrument software automatically calculates the percentage of carbon and hydrogen based on the detector's response.
Principle: A solution of the sample is injected into a liquid chromatograph and separated on a C18 reversed-phase column using an isocratic mobile phase. The components are detected by a UV detector, and the peak areas are used to calculate the purity.
Apparatus: HPLC system with UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution of approximately the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 230 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Principle: A known mass of the sample and a certified internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is acquired under quantitative conditions, and the purity of the sample is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Apparatus: High-field NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Internal Standard (e.g., Maleic acid, certified reference material)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean NMR tube.
-
Dissolution: Add approximately 0.75 mL of CDCl₃ to the NMR tube and dissolve the solids completely.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification, including a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for purity validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for purity validation.
References
Safety Operating Guide
Safe Disposal of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate: A Comprehensive Guide
For Immediate Reference: Treat as a Hazardous Halogenated Organic Waste. This document provides detailed procedures for the safe handling and disposal of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (CAS No. 1215205-50-7), a compound used in scientific research and drug development. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Researchers should note that toxicological properties have not been fully investigated.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃BrO₂ | [2][3] |
| Molecular Weight | 269.13 g/mol | [2] |
| Physical State | Liquid | [2][3] |
| Purity | 95-98% | [2][3] |
| CAS Number | 1215205-50-7 | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a harmful and irritant substance.[2] Key hazards and necessary precautions are outlined below.
GHS Hazard Pictograms:
Signal Word: Warning[2]
Hazard Statements:
-
H315: Causes skin irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to minimize exposure and ensure compliance with hazardous waste regulations.
1. Personal Protective Equipment (PPE):
- Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles.
2. Waste Segregation and Collection:
- Liquid Waste: Collect all waste this compound and solutions containing it in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.
- Solid Waste: Dispose of any contaminated materials, such as pipette tips, gloves, and absorbent pads, in a separate, sealed container labeled "Solid Halogenated Organic Waste."
- Do not mix with non-halogenated waste to avoid costly disposal procedures.
3. Container Management:
- Use containers made of compatible materials (e.g., glass or polyethylene).
- Keep waste containers tightly closed when not in use.
- Ensure the waste container is properly labeled with the full chemical name and a hazardous waste sticker.
4. Storage of Waste:
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
- Store on a low shelf to minimize the risk of spills.
5. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
- Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
Essential Safety and Handling Guide for Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1215205-50-7 |
| Molecular Formula | C12H13BrO2 |
| Physical State | Liquid |
| Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation[1] |
| Precautionary Phrases | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1][2] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this substance.
| Body Part | Required PPE | Specification |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for handling organic solvents and halogenated hydrocarbons.[3][4][5] Always inspect gloves for tears or holes before use.[6] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards.[6] Goggles provide a better seal against splashes.[3][7] |
| Face | Face shield | To be worn over safety glasses or goggles, especially when there is a significant risk of splashing or a highly exothermic reaction.[5][6][8] |
| Body | Laboratory coat | A flame-resistant lab coat made of materials like Nomex® is recommended.[6] The coat should be fully buttoned to cover as much skin as possible.[6] For larger quantities or increased risk, chemical-resistant coveralls may be necessary.[8] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot; sandals and perforated shoes are not permitted.[7][9][10] The material should be non-porous and chemical-resistant.[7] |
| Respiratory | Respirator (if necessary) | Not typically required for small-scale use in a well-ventilated area or fume hood.[11] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[6] Use requires annual medical evaluation and fit testing.[6] |
Operational Plan: Step-by-Step Handling Procedure
Preparation and Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7][12][13]
-
Emergency Equipment: Ensure that a fully stocked spill kit, an eyewash station, and an emergency shower are readily accessible and in good working order before beginning any work.[3]
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this chemical.
-
Remove Ignition Sources: Inspect the work area for and remove any potential ignition sources such as open flames, hot surfaces, or electrical sparks.[3]
Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
Ensure gloves are properly fitted and cover the cuffs of the lab coat.
Chemical Handling
-
Avoid Contact: Take extreme care to avoid direct contact with the skin, eyes, and clothing.[10][11][14]
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Do Not Ingest or Inhale: Never taste or smell the chemical.[10] Avoid breathing in any vapors, mists, or fumes.[1][2]
-
No Food or Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory.[10]
Post-Handling Procedures
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[2][11][14]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye/face protection.
-
Clean Workspace: Clean and decontaminate the work area and any equipment used.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Waste: This chemical is a halogenated organic compound. All waste containing this substance must be collected in a designated, properly labeled hazardous waste container for halogenated organic liquids.[13]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must also be disposed of in the designated hazardous waste container.
Waste Container Management
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
Final Disposal
-
Authorized Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this chemical down the drain.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. csub.edu [csub.edu]
- 8. epa.gov [epa.gov]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. Lab Procedure [chem.fsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

